molecular formula C53H70N8O15S B1672974 Jmv 176 CAS No. 119068-32-5

Jmv 176

Cat. No.: B1672974
CAS No.: 119068-32-5
M. Wt: 1091.2 g/mol
InChI Key: NCFOOKGNFFMGDK-UHFFFAOYSA-N
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Description

amino acid sequence given in first source;  CCK agonist when first given, becomes cholecystokinin antagonist after 3-4 hours

Properties

CAS No.

119068-32-5

Molecular Formula

C53H70N8O15S

Molecular Weight

1091.2 g/mol

IUPAC Name

4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid

InChI

InChI=1S/C53H70N8O15S/c1-6-8-18-38(57-49(68)41(61-52(71)75-53(3,4)5)28-33-21-23-35(24-22-33)76-77(72,73)74)44(62)25-26-45(63)56-42(29-34-31-55-37-20-14-13-17-36(34)37)50(69)58-39(19-9-7-2)48(67)60-43(30-46(64)65)51(70)59-40(47(54)66)27-32-15-11-10-12-16-32/h10-17,20-24,31,38-43,55H,6-9,18-19,25-30H2,1-5H3,(H2,54,66)(H,56,63)(H,57,68)(H,58,69)(H,59,70)(H,60,67)(H,61,71)(H,64,65)(H,72,73,74)

InChI Key

NCFOOKGNFFMGDK-UHFFFAOYSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)CCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C(=O)CCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Boc-Tyr(SO3)-Nle-psi-(COCH2)-Gly-Trp-Nle-Asp-Phe-NH2
JMV 176
JMV-176
tert-butyloxycarbonyl-sulfo-tyrosyl-psi-acetyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalanylamide

Origin of Product

United States

Foundational & Exploratory

JMV 180: A Technical Guide to its Mechanism of Action at Cholecystokinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 180 is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8) that has proven to be a valuable pharmacological tool for dissecting the complex signaling of cholecystokinin (CCK) receptors. This technical guide provides an in-depth analysis of the mechanism of action of JMV 180 at both CCK1 and CCK2 receptors. It consolidates quantitative binding and functional data, details the intricate signaling pathways, including evidence for biased agonism and pathway-specific effects, and provides comprehensive experimental protocols for key assays. This document is intended to serve as a critical resource for researchers in pharmacology, gastroenterology, and neuroscience, as well as professionals in the field of drug discovery and development.

Introduction to JMV 180 and CCK Receptors

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its diverse physiological effects, including regulation of pancreatic enzyme secretion, gallbladder contraction, satiety, and anxiety, are mediated through two G protein-coupled receptors (GPCRs): the CCK1 receptor (formerly CCKA) and the CCK2 receptor (formerly CCKB).

JMV 180 was developed as a selective tool to probe the distinct functional states of these receptors. It is characterized by its unique pharmacological profile, acting as a biased or partial agonist with different effects at high- and low-affinity states of the CCK1 receptor, and its interactions with the CCK2 receptor. Understanding the precise mechanism of action of JMV 180 is paramount for interpreting experimental results and for the rational design of novel therapeutics targeting the CCK system.

Quantitative Pharmacological Profile of JMV 180

The pharmacological activity of JMV 180 is defined by its binding affinity and functional potency and efficacy at the two CCK receptor subtypes. The available data, primarily from studies on rat pancreatic acini, are summarized below.

Table 1: Binding Affinity of JMV 180 and CCK-8 at CCK1 Receptors
LigandReceptor StateDissociation Constant (Kd)Tissue/Cell TypeReference
JMV 180High-Affinity2.2 nMRat Pancreatic Acini[1]
JMV 180Low-Affinity19 nMRat Pancreatic Acini[1]
CCK-8High-Affinity69 pMRat Pancreatic Acini[1]
CCK-8Low-Affinity10 nMRat Pancreatic Acini[1]
Table 2: Functional Activity of JMV 180 at CCK1 Receptors
AssayParameterJMV 180CCK-8 (Full Agonist)Tissue/Cell TypeReference
Amylase ReleaseEfficacyFull agonist at high-affinity sitesBiphasic responseRat Pancreatic Acini[1]
Amylase ReleaseEfficacyAntagonist at low-affinity sitesInhibitory at high conc.Rat Pancreatic Acini[1]
Phospholipase C (PLC)Emax (% of CCK-8)~39% (as [³²P]PtdIns)100%Rat Pancreatic Acini[2]
Phospholipase C (PLC)Emax (% of CCK-8)~8% (as [³²P]PtdOH)100%Rat Pancreatic Acini[2]
Gallbladder ContractionEfficacyNo effect (antagonist)Full agonistRabbit Gallbladder[3]

Note: Quantitative data for JMV 180 at the CCK2 receptor is limited in the current literature.

Signaling Pathways Activated by JMV 180

JMV 180 elicits complex and pathway-specific signaling cascades upon binding to CCK receptors, particularly the CCK1 receptor. Its actions diverge significantly from the canonical signaling of the endogenous agonist, CCK-8.

Gq/11-Phospholipase C (PLC) Pathway

The CCK1 receptor classically couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

JMV 180 acts as a partial agonist for PLC activation. In rat pancreatic acini, it stimulates the production of phosphatidic acid (PtdOH) and phosphatidylinositol (PtdIns) to a significantly lower maximal level compared to CCK-8.[2] This partial efficacy in stimulating PLC is thought to be the reason why JMV 180 does not induce the inhibitory phase of amylase secretion seen with high concentrations of CCK-8.[2]

Diagram: JMV 180 Partial Agonism on the PLC Pathway

Gq_PLC_Pathway cluster_receptor CCK1 Receptor cluster_gprotein G Protein cluster_effector Effector & Second Messengers JMV180 JMV 180 CCK1R CCK1R JMV180->CCK1R Partial Agonist CCK8 CCK-8 CCK8->CCK1R Full Agonist Gq11 Gαq/11 CCK1R->Gq11 Activates PLC PLC Gq11->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: JMV 180 acts as a partial agonist at the CCK1R, leading to submaximal activation of the Gq/11-PLC pathway compared to the full agonist CCK-8.

IP3-Independent Calcium Mobilization

A striking feature of JMV 180's mechanism is its ability to induce intracellular calcium ([Ca²⁺]i) release through a pathway that appears to be independent of IP3. Studies in permeabilized pancreatic acini have shown that JMV 180 can still trigger Ca²⁺ release even when the IP3-sensitive stores have been depleted or when IP3 receptors are blocked by heparin.[4] This suggests that JMV 180 stabilizes a receptor conformation that couples to an alternative, yet-to-be-fully-characterized signaling cascade for calcium mobilization from intracellular stores. However, there is also conflicting evidence suggesting that JMV 180-evoked calcium oscillations are dependent on functional IP3 receptors, indicating a complex and possibly context-dependent mechanism.[5]

Diagram: Proposed Dual Signaling for Calcium Release

Calcium_Signaling cluster_pathways Intracellular Signaling cluster_stores Intracellular Ca²⁺ Stores JMV180 JMV 180 CCK1R CCK1 Receptor JMV180->CCK1R Gq_PLC Gq/11-PLC Pathway CCK1R->Gq_PLC Partial Unknown_Pathway Unknown Pathway CCK1R->Unknown_Pathway Activates? IP3_Store IP3-Sensitive Store Gq_PLC->IP3_Store IP3 IP3_Independent_Store IP3-Independent Store Unknown_Pathway->IP3_Independent_Store ? Ca_Release [Ca²⁺]i Increase IP3_Store->Ca_Release IP3_Independent_Store->Ca_Release

Caption: JMV 180 may induce calcium release via both a partial activation of the canonical Gq/PLC/IP3 pathway and a putative IP3-independent mechanism.

Biased Agonism and β-Arrestin Signaling

The concept of biased agonism, where a ligand stabilizes a specific receptor conformation that preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), is highly relevant to JMV 180. While direct studies on JMV 180-mediated β-arrestin recruitment are lacking, its distinct signaling profile strongly suggests it acts as a biased agonist at the CCK1 receptor. It appears to favor pathways leading to amylase secretion (at high-affinity sites) while being a poor activator of the PLC pathway that, at high levels, leads to an inhibitory effect.

Further research is required to definitively characterize the β-arrestin recruitment profile of JMV 180 at both CCK1 and CCK2 receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of JMV 180.

Radioligand Binding Assay for CCK Receptors

This protocol is for a competitive binding assay to determine the binding affinity (Ki) of JMV 180.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of JMV 180 for CCK receptors.

Materials:

  • Cells or membranes expressing CCK1 or CCK2 receptors (e.g., rat pancreatic acini, CHO-CCK1R cells).

  • Radioligand: ¹²⁵I-CCK-8.

  • Unlabeled ligands: JMV 180, CCK-8 (for standard curve and non-specific binding).

  • Binding Buffer: (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Wash Buffer: Ice-cold binding buffer.

  • 96-well plates, filter mats (e.g., GF/C), cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of JMV 180 and CCK-8 in binding buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM, for non-specific binding) or 50 µL of JMV 180 dilution.

    • 50 µL of radioligand (¹²⁵I-CCK-8) at a concentration near its Kd.

    • 100 µL of cell/membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through a filter mat using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Ligands, Buffers, Cells) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitor) Prepare_Reagents->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Terminate by Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki calculation) Counting->Analysis End End Analysis->End

Caption: A typical workflow for a competitive radioligand binding assay to determine the affinity of JMV 180 for CCK receptors.

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This protocol measures the accumulation of radiolabeled inositol phosphates (IPs) as an indicator of PLC activity.

Objective: To quantify the effect of JMV 180 on PLC activity.

Materials:

  • Cells expressing the target CCK receptor.

  • [³H]-myo-inositol.

  • Cell culture medium (inositol-free for labeling).

  • LiCl solution (e.g., 10 mM final concentration).

  • Stimulation Buffer (e.g., HEPES-buffered saline).

  • Quenching solution (e.g., ice-cold trichloroacetic acid, TCA).

  • Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Elution buffers of increasing ionic strength.

  • Scintillation counter and fluid.

Procedure:

  • Cell Labeling: Plate cells and incubate with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Stimulation: Add JMV 180 or other agonists at various concentrations and incubate for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding ice-cold TCA.

  • Extraction: Scrape the cells and centrifuge to pellet the precipitate. Collect the supernatant containing the soluble IPs.

  • Chromatography: Neutralize the supernatant and apply it to an anion-exchange column.

  • Elution: Sequentially elute different IP species (IP1, IP2, IP3) using buffers with increasing salt concentrations.

  • Quantification: Measure the radioactivity in each eluted fraction using a scintillation counter.

  • Data Analysis: Plot the total [³H]-IP accumulation against the agonist concentration to generate dose-response curves and determine EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration.

Objective: To measure JMV 180-induced changes in [Ca²⁺]i.

Materials:

  • Cells expressing the target CCK receptor, plated on glass coverslips or in black-walled, clear-bottom 96-well plates.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Pluronic F-127 (to aid dye loading).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca²⁺.

  • Fluorescence microscope or plate reader with appropriate filters for the chosen dye.

Procedure:

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS at 37°C for 30-60 minutes in the dark.

  • De-esterification: Wash the cells with fresh HBSS to remove extracellular dye and allow 15-30 minutes for cellular esterases to cleave the AM ester, trapping the dye inside the cells.

  • Measurement: Place the cells on the stage of the microscope or in the plate reader.

  • Baseline Reading: Record a stable baseline fluorescence for a short period.

  • Stimulation: Add JMV 180 or other agonists and continue to record the fluorescence signal.

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340nm/380nm). Plot the change in ratio over time to visualize the calcium transient. The peak response can be used to generate dose-response curves.

Conclusion

JMV 180 exhibits a complex and fascinating mechanism of action at CCK receptors. At the CCK1 receptor, it acts as a biased agonist, demonstrating a unique profile of partial agonism for the PLC pathway while fully stimulating amylase secretion through high-affinity receptor states. Furthermore, evidence points towards its ability to engage novel, IP3-independent calcium signaling pathways, highlighting the pluridimensionality of GPCR signaling. While its interaction with the CCK2 receptor remains less characterized, the distinct pharmacological profile of JMV 180 makes it an indispensable tool for elucidating the nuanced roles of CCK receptor signaling in health and disease. Future studies focusing on its β-arrestin recruitment profile and the precise molecular determinants of its biased signaling will undoubtedly provide further insights into the therapeutic potential of targeting specific signaling outcomes of the CCK system.

References

The Dichotomous Role of JMV 180 in Pancreatic Acinar Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 180, a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK), exhibits a complex and multifaceted role in the regulation of pancreatic acinar cell function. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the actions of JMV 180, with a focus on its interaction with CCK receptors, downstream signaling pathways, and its differential effects on digestive enzyme secretion. By consolidating key experimental findings, this document aims to serve as a comprehensive resource for researchers in gastroenterology, pharmacology, and drug development.

Introduction

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for the synthesis, storage, and secretion of a vast array of digestive enzymes. The physiological regulation of this secretory process is predominantly mediated by the gastrointestinal hormone cholecystokinin (CCK) through its interaction with specific receptors on the acinar cell surface. JMV 180 has emerged as a critical pharmacological tool for dissecting the intricacies of CCK receptor signaling and its physiological consequences. This guide will explore the dualistic nature of JMV 180 as both an agonist and an antagonist at different receptor affinity states, and its implications for understanding and potentially treating pancreatic disorders.

Interaction with Cholecystokinin Receptors

JMV 180's primary mechanism of action involves its interaction with the cholecystokinin-A (CCKA) receptor, a G-protein coupled receptor expressed on pancreatic acinar cells. Unlike the endogenous ligand CCK-8, which acts as a full agonist, JMV 180 demonstrates a unique profile, functioning as an agonist at high-affinity CCKA receptors and a competitive antagonist at low-affinity CCKA receptors.[1][2] This differential interaction is fundamental to its observed physiological effects.

Quantitative Data on Receptor Binding
LigandReceptor Affinity StateDissociation Constant (Kd)Reference
JMV 180High-affinity CCKA2.2 nM[2]
JMV 180Low-affinity CCKA19 nM[2]

Signaling Pathways Modulated by JMV 180

The binding of JMV 180 to CCKA receptors initiates a cascade of intracellular signaling events. However, the pathways activated by JMV 180 differ significantly from those triggered by the full agonist CCK-8, particularly concerning phospholipase C (PLC) activation and calcium mobilization.

Phospholipase C (PLC) Activation

The role of JMV 180 in activating PLC has been a subject of investigation, with some studies indicating it acts as a partial agonist.[3] It stimulates the incorporation of [³²P]-orthophosphoric acid into phosphatidic acid (PtdOH) and phosphatidylinositol (PtdIns), albeit to a lesser extent than CCK-8.[3]

AgonistMaximal [³²P]-PtdIns Labeling (% of CCK-8 max)Maximal [³²P]-PtdOH Labeling (% of CCK-8 max)Reference
JMV 18039.08 ± 0.72%8.02 ± 0.40%[3]
Calcium Mobilization

JMV 180 induces a concentration-dependent increase in intracellular free calcium ([Ca²⁺]i).[4][5] However, its efficacy in mobilizing calcium is approximately 50-60% of that observed with CCK-8.[4] A key distinction is that JMV 180 appears to release calcium from an inositol trisphosphate (IP₃)-independent intracellular pool, suggesting the activation of a parallel, yet distinct, signaling pathway.[6][7] While CCK-8 at high concentrations elicits a large initial spike followed by a sustained elevation of [Ca²⁺]i, JMV 180 at all concentrations induces repetitive transient [Ca²⁺]i spikes, also known as calcium oscillations.[5]

Signaling Pathway Diagram

JMV180_Signaling cluster_receptor Pancreatic Acinar Cell Membrane cluster_downstream Intracellular Signaling JMV 180 JMV 180 CCKA-R (High Affinity) CCKA-R (High Affinity) JMV 180->CCKA-R (High Affinity) Agonist CCKA-R (Low Affinity) CCKA-R (Low Affinity) JMV 180->CCKA-R (Low Affinity) Antagonist G-protein G-protein CCKA-R (High Affinity)->G-protein PLC Phospholipase C G-protein->PLC Partial Activation IP3-independent Ca2+ pool IP3-independent Ca2+ pool G-protein->IP3-independent Ca2+ pool Ca2+ Mobilization Ca2+ Mobilization IP3-independent Ca2+ pool->Ca2+ Mobilization Amylase Secretion Amylase Secretion Ca2+ Mobilization->Amylase Secretion

Caption: Signaling pathway of JMV 180 in pancreatic acinar cells.

Physiological Effects of JMV 180

Stimulation of Amylase Secretion

JMV 180 is a full agonist for amylase release, stimulating secretion in a saturable manner through the high-affinity CCKA receptor.[3] It can induce a 14-fold increase in amylase secretion, which is comparable to the effect of CCK-8 at concentrations that saturate high-affinity receptors.[2] However, unlike CCK-8, which exhibits a biphasic dose-response curve with inhibition at supramaximal concentrations, JMV 180 does not inhibit amylase secretion at high concentrations.[2][5]

Prevention of Supramaximal Stimulation-Induced Pancreatitis

Supramaximal concentrations of CCK or its analog caerulein can induce acute pancreatitis.[1] This pathological effect is mediated by the low-affinity CCK receptors.[1] By acting as an antagonist at these low-affinity receptors, JMV 180 can prevent the inhibition of enzyme secretion and the cytoskeletal changes associated with supramaximal caerulein stimulation.[1][8]

Key Experimental Protocols

Measurement of Amylase Secretion
  • Preparation of Pancreatic Acini: Dispersed pancreatic acini are prepared from rat pancreas by enzymatic digestion with collagenase.

  • Incubation: Acini are pre-incubated in a buffer solution (e.g., HEPES-Ringer) at 37°C.

  • Stimulation: Acini are then incubated with various concentrations of JMV 180 or other secretagogues for a defined period (e.g., 30 minutes).

  • Sample Collection: The incubation is terminated by centrifugation, and the supernatant containing the secreted amylase is collected.

  • Amylase Assay: Amylase activity in the supernatant is measured using a spectrophotometric method, often with a substrate like Phadebas reagent.

  • Data Expression: Amylase secretion is typically expressed as a percentage of the total amylase content in the acini.

Measurement of Phospholipase C Activity
  • Labeling: Pancreatic acini are pre-incubated with [³²P]-orthophosphoric acid to label the cellular ATP pool.

  • Stimulation: The labeled acini are then stimulated with JMV 180 or other agonists.

  • Lipid Extraction: The reaction is stopped, and lipids are extracted using a chloroform/methanol/HCl mixture.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to resolve phosphatidic acid (PtdOH) and phosphatidylinositol (PtdIns).

  • Quantification: The radioactivity incorporated into PtdOH and PtdIns is quantified using autoradiography or phosphorimaging.

Measurement of Intracellular Calcium ([Ca²⁺]i)
  • Dye Loading: Dispersed pancreatic acini are loaded with a fluorescent calcium indicator dye, such as Fura-2/AM.

  • Perfusion and Stimulation: The loaded acini are placed in a perfusion chamber on a microscope stage and continuously perfused with a buffer. JMV 180 or other stimuli are added to the perfusion solution.

  • Fluorescence Measurement: The acini are alternately excited at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is recorded using a photomultiplier or a digital camera.

  • Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular free calcium concentration.

Experimental Workflow Diagram

Experimental_Workflow cluster_acini_prep Acinar Cell Preparation cluster_amylase Amylase Secretion Assay cluster_plc PLC Activity Assay cluster_calcium Calcium Imaging Pancreas Isolation Pancreas Isolation Enzymatic Digestion Enzymatic Digestion Pancreas Isolation->Enzymatic Digestion Dispersed Acini Dispersed Acini Enzymatic Digestion->Dispersed Acini Acini Incubation Acini Incubation Dispersed Acini->Acini Incubation Acini Labeling ([32P]) Acini Labeling ([32P]) Dispersed Acini->Acini Labeling ([32P]) Acini Loading (Fura-2) Acini Loading (Fura-2) Dispersed Acini->Acini Loading (Fura-2) Stimulation (JMV 180) Stimulation (JMV 180) Acini Incubation->Stimulation (JMV 180) Centrifugation Centrifugation Stimulation (JMV 180)->Centrifugation Lipid Extraction Lipid Extraction Stimulation (JMV 180)->Lipid Extraction Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Amylase Activity Measurement Amylase Activity Measurement Supernatant Collection->Amylase Activity Measurement Acini Labeling ([32P])->Stimulation (JMV 180) TLC Separation TLC Separation Lipid Extraction->TLC Separation Quantification Quantification TLC Separation->Quantification Perfusion & Stimulation Perfusion & Stimulation Acini Loading (Fura-2)->Perfusion & Stimulation Fluorescence Measurement Fluorescence Measurement Perfusion & Stimulation->Fluorescence Measurement [Ca2+]i Calculation [Ca2+]i Calculation Fluorescence Measurement->[Ca2+]i Calculation

Caption: General experimental workflow for studying JMV 180 effects.

Conclusion

JMV 180 serves as an invaluable pharmacological probe for delineating the complex signaling networks that govern pancreatic acinar cell function. Its unique ability to differentially engage high- and low-affinity CCKA receptors has provided significant insights into the mechanisms of both physiological enzyme secretion and the pathophysiology of acute pancreatitis. The distinct intracellular signals elicited by JMV 180, particularly the activation of an IP₃-independent calcium mobilization pathway, highlight the diversity of signaling cascades downstream of the CCKA receptor. Further investigation into the specific molecular players involved in the JMV 180-mediated signaling pathway will be crucial for a complete understanding of pancreatic physiology and for the development of novel therapeutic strategies for pancreatic diseases.

References

JMV 180: A High-Affinity Cholecystokinin Receptor Agonist with Unique Signaling Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JMV 180 is a synthetic analog of the C-terminal octapeptide of cholecystokinin (CCK-8) that has emerged as a critical tool for dissecting the complex pharmacology of cholecystokinin receptors (CCKRs). It exhibits a unique pharmacological profile, acting as a high-affinity agonist at the CCKA receptor subtype, yet displaying distinct signaling properties compared to the endogenous ligand, CCK-8. This technical guide provides a comprehensive overview of JMV 180, focusing on its binding affinity, functional activity, and the intricate signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a pivotal role in regulating various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and anxiety.[1] These actions are mediated through two G protein-coupled receptor subtypes: CCKA (alimentary) and CCKB (brain).[2] The CCKA receptor, predominantly found in the gastrointestinal system, has a high affinity for sulfated CCK analogs.[1]

JMV 180, structurally Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, was developed as a selective CCKA receptor ligand. It has been instrumental in elucidating the presence of different affinity states of the CCKA receptor and their correlation with distinct physiological responses.[3] Notably, JMV 180 acts as an agonist at high-affinity CCKA receptors to stimulate pancreatic amylase secretion, while acting as an antagonist at low-affinity receptors, thereby preventing the inhibitory effect observed with supramaximal concentrations of CCK-8.[3][4]

Quantitative Data: Binding Affinity and Functional Activity

The interaction of JMV 180 with CCKA receptors has been characterized through various binding and functional assays. The following tables summarize the key quantitative data from studies on rat pancreatic acini and other relevant models.

Table 1: Binding Affinity of JMV 180 for CCKA Receptors

ParameterValueCell Type/TissueRadioligandReference
Kd (high-affinity)2.2 nMRat Pancreatic Acini[125I]CCK-8[3][4]
Kd (low-affinity)19 nMRat Pancreatic Acini[125I]CCK-8[3][4]
IC501.7 nMHuman IMR-32 Cells[125I]CCK-8-S[4]

Table 2: Functional Activity of JMV 180 at CCKA Receptors

AssayParameterValueEffectCell Type/TissueReference
Amylase ReleaseEC50~10 nMStimulation (Partial Agonist)Rat Pancreatic Acini[3]
Amylase ReleasepA27.5Antagonism of CCK-8-induced inhibitionRabbit Pancreatic Acini[5]
Phospholipase C Activation ([32P]-PtdIns labeling)Emax39.08 ± 0.72% of CCK-8Partial AgonistRat Pancreatic Acini[6]
Phospholipase C Activation ([32P]-PtdOH labeling)Emax8.02 ± 0.40% of CCK-8Partial AgonistRat Pancreatic Acini[6]
Calcium MobilizationIC5050 nMAntagonism of CCK-8-S-induced effluxHuman IMR-32 Cells[4]

Signaling Pathways of JMV 180

JMV 180 elicits its cellular effects through the activation of specific intracellular signaling cascades upon binding to the CCKA receptor. While it shares some common pathways with CCK-8, it also exhibits unique signaling characteristics.

Phospholipase C (PLC) Pathway

Activation of the CCKA receptor by JMV 180 leads to the stimulation of Phospholipase C (PLC).[6] This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). However, JMV-180 is a partial agonist for PLC stimulation compared to the full agonist CCK-8.[6]

G JMV180 JMV 180 CCKAR CCKA Receptor (High-Affinity State) JMV180->CCKAR Gq11 Gq/11 Protein CCKAR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Amylase Amylase Secretion (Stimulation) Ca_release->Amylase PKC->Amylase

Caption: JMV 180-activated CCKA receptor signaling via the PLC pathway.

IP3-Independent Calcium Mobilization

A striking feature of JMV 180 is its ability to induce intracellular calcium release through a mechanism that is independent of IP3.[7] Studies using permeabilized pancreatic acinar cells have shown that JMV 180 can trigger calcium release even when the IP3-sensitive stores have been depleted or when IP3 receptors are blocked.[7] This suggests that JMV 180 activates a novel, yet to be fully characterized, signaling pathway leading to calcium mobilization from an intracellular pool that is insensitive to both IP3 and caffeine.[7]

G cluster_known IP3-Dependent Pathway (CCK-8) cluster_novel IP3-Independent Pathway (JMV 180) CCK8 CCK-8 CCKAR_known CCKA Receptor CCK8->CCKAR_known PLC_known PLC CCKAR_known->PLC_known IP3_known IP3 PLC_known->IP3_known IP3R IP3 Receptor IP3_known->IP3R ER_known Endoplasmic Reticulum (IP3-sensitive Ca²⁺ store) IP3R->ER_known Ca_release_known Ca²⁺ Release ER_known->Ca_release_known JMV180 JMV 180 CCKAR_novel CCKA Receptor JMV180->CCKAR_novel Unknown Unknown Signaling Intermediate CCKAR_novel->Unknown Ca_store_novel Uncharacterized Intracellular Ca²⁺ Store (IP3-insensitive) Unknown->Ca_store_novel Ca_release_novel Ca²⁺ Release Ca_store_novel->Ca_release_novel

Caption: Comparison of IP3-dependent and JMV 180-induced IP3-independent calcium release.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of JMV 180.

Preparation of Dispersed Pancreatic Acini

A consistent and viable preparation of pancreatic acini is crucial for studying the effects of JMV 180.

G start Pancreas from Rat step1 Inject Collagenase Solution start->step1 step2 Incubate at 37°C (with shaking) step1->step2 step3 Mechanical Dissociation (pipetting) step2->step3 step4 Filter through Nylon Mesh step3->step4 step5 Wash and Centrifuge (x3) step4->step5 end Dispersed Pancreatic Acini step5->end

Caption: Workflow for the preparation of dispersed pancreatic acini.

Protocol:

  • Euthanize a male Sprague-Dawley rat and surgically remove the pancreas.

  • Inject the pancreas with a collagenase solution (e.g., 50 U/mL in HEPES-buffered Ringer solution) until it is fully distended.

  • Mince the pancreas and incubate it in the collagenase solution in a shaking water bath at 37°C for 30-60 minutes.

  • Disperse the acini by gentle pipetting through tips of decreasing orifice size.

  • Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

  • Wash the dispersed acini by centrifugation (e.g., 50 x g for 2 minutes) and resuspension in fresh buffer three times.

  • Resuspend the final acinar pellet in the appropriate buffer for the specific assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or IC50) of JMV 180 to CCKA receptors.

Protocol:

  • Incubate dispersed pancreatic acini in a buffer containing a fixed concentration of a radiolabeled CCK analog (e.g., [125I]CCK-8).

  • Add increasing concentrations of unlabeled JMV 180 to compete with the radioligand for receptor binding.

  • Incubate the mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Separate bound from free radioligand by centrifugation through a layer of silicone oil.

  • Measure the radioactivity in the cell pellet using a gamma counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Amylase Release Assay

This functional assay measures the ability of JMV 180 to stimulate pancreatic enzyme secretion.

Protocol:

  • Pre-incubate dispersed pancreatic acini in a physiological salt solution at 37°C for a period to allow recovery (e.g., 1-2 hours).

  • Aliquot the acini into tubes containing various concentrations of JMV 180 or other test compounds.

  • Incubate at 37°C for 30 minutes.

  • Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.

  • Collect the supernatant, which contains the released amylase.

  • Measure the amylase activity in the supernatant and in the cell pellet (after lysing the cells) using a commercially available kit (e.g., Phadebas® reagent).

  • Express amylase release as a percentage of the total amylase content (supernatant + pellet).

Phospholipase C (PLC) Activity Assay

This assay quantifies the activation of PLC by measuring the incorporation of [32P] into phosphoinositides.

Protocol:

  • Pre-label dispersed pancreatic acini with [32P]-orthophosphoric acid in a phosphate-free buffer for 1-2 hours at 37°C to allow for incorporation into the cellular ATP pool.

  • Wash the acini to remove unincorporated [32P].

  • Stimulate the acini with different concentrations of JMV 180 for a defined period (e.g., 15-30 minutes) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

  • Stop the reaction by adding a chloroform/methanol mixture to extract lipids.

  • Separate the different phosphoinositides (e.g., phosphatidic acid and phosphatidylinositol) using thin-layer chromatography (TLC).

  • Quantify the amount of [32P] incorporated into each spot using autoradiography or a phosphorimager.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to JMV 180 stimulation.

Protocol:

  • Load dispersed pancreatic acini or cultured cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye at room temperature in the dark.

  • Wash the cells to remove extracellular dye.

  • Place the cells in a fluorometer or on a fluorescence microscope equipped for live-cell imaging.

  • Establish a baseline fluorescence reading.

  • Add JMV 180 and continuously record the fluorescence signal.

  • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths to determine the [Ca2+]i. For single-wavelength dyes like Fluo-4, express the change in fluorescence relative to the baseline.

Conclusion

JMV 180 is a powerful pharmacological tool that has been instrumental in advancing our understanding of CCKA receptor function. Its unique ability to differentiate between high- and low-affinity receptor states and to activate a novel IP3-independent calcium signaling pathway highlights the complexity of GPCR signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of the cholecystokinin system in health and disease, and for those involved in the development of novel therapeutics targeting CCK receptors.

References

The Role of JMV 180 in Gallbladder Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of JMV 180 on gallbladder smooth muscle. JMV 180, a cholecystokinin (CCK) analog, exhibits distinct properties in the gallbladder compared to other tissues, such as the pancreas. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in the field of gastrointestinal motility.

Quantitative Data Summary

JMV 180's interaction with the cholecystokinin-A (CCKA) receptor on gallbladder smooth muscle is primarily characterized by its antagonistic properties. Unlike the partial agonist activity observed in pancreatic acinar cells, in the gallbladder, JMV 180 does not induce contraction on its own but effectively blocks the contractile effects of CCK-8.

Parameter Species Tissue Value Description Reference
Contractile Activity RabbitGallbladder Smooth MuscleNoneJMV 180 alone does not cause contraction.[1]
Antagonist Potency (pA2) RabbitGallbladder Smooth Muscle7.9Measures the potency of JMV 180 as a competitive antagonist against CCK-8-induced contraction.[1]
Receptor Binding Affinity (Kd) RatPancreatic AciniHigh-affinity: 2.2 nMDissociation constant for JMV 180 binding to high-affinity CCK receptors.[2]
Low-affinity: 19 nMDissociation constant for JMV 180 binding to low-affinity CCK receptors.[2]
Amylase Secretion RatPancreatic Acini~50% of CCK-8 maxAs a partial agonist, JMV 180 stimulates amylase secretion to about half the maximal effect of CCK-8.[1]
Phospholipase C (PLC) Activation RatPancreatic AciniPartial AgonistJMV 180 partially activates PLC, leading to lower production of second messengers compared to CCK-8.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of JMV 180 on gallbladder smooth muscle.

In Vitro Gallbladder Muscle Strip Contraction Assay

This organ bath technique is the standard method for assessing the contractility of gallbladder smooth muscle in response to pharmacological agents.

Objective: To measure the isometric contraction of gallbladder muscle strips in response to CCK-8 and the antagonistic effect of JMV 180.

Materials:

  • Freshly excised gallbladder (e.g., from rabbit or guinea pig)

  • Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), continuously gassed with 95% O2 / 5% CO2.

  • CCK-8 (Cholecystokinin Octapeptide)

  • JMV 180

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Immediately place the excised gallbladder in ice-cold Krebs solution.

    • Open the gallbladder longitudinally and gently rinse the lumen to remove any remaining bile.

    • Dissect the mucosa from the underlying smooth muscle layer.

    • Cut longitudinal smooth muscle strips of approximately 10 mm in length and 2 mm in width.

  • Mounting:

    • Suspend each muscle strip vertically in an organ bath chamber containing Krebs solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

  • Equilibration and Viability Check:

    • Apply an initial tension of approximately 1.0 g to each strip and allow it to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

    • After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • Wash the strips thoroughly to return to baseline tension.

  • Antagonism Protocol:

    • To determine the antagonistic effect of JMV 180, pre-incubate the muscle strips with a specific concentration of JMV 180 for a predetermined time (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve for CCK-8 by adding increasing concentrations of the agonist to the bath.

    • Record the contractile force at each concentration.

    • Repeat this process with different concentrations of JMV 180 to determine the pA2 value.

Data Analysis:

  • The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.

  • The pA2 value, a measure of the affinity of a competitive antagonist, can be calculated using a Schild plot analysis.

Measurement of Intracellular Calcium ([Ca2+]) in Isolated Gallbladder Smooth Muscle Cells

This method allows for the direct investigation of the effects of JMV 180 on the intracellular signaling cascades initiated by CCK-8.

Objective: To determine if JMV 180 inhibits the CCK-8-induced increase in intracellular calcium in gallbladder smooth muscle cells.

Materials:

  • Fresh gallbladder tissue

  • Enzymatic digestion solution (e.g., containing collagenase and papain)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM)

  • CCK-8

  • JMV 180

  • Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

  • Cell Isolation:

    • Mince the gallbladder smooth muscle tissue and incubate it in the enzymatic digestion solution at 37°C with gentle agitation to disperse the cells.

    • Filter the cell suspension to remove undigested tissue.

    • Wash the isolated cells by centrifugation and resuspend them in HBSS.

  • Dye Loading:

    • Incubate the isolated cells with the Ca2+ indicator dye (e.g., Fura-2 AM) in the dark at room temperature.

    • After the loading period, wash the cells to remove any extracellular dye.

  • Calcium Measurement:

    • Place a coverslip with the dye-loaded cells on the stage of an inverted fluorescence microscope.

    • Perfuse the cells with HBSS and establish a baseline fluorescence ratio.

    • To test the antagonistic effect of JMV 180, pre-perfuse the cells with a solution containing JMV 180.

    • Stimulate the cells with CCK-8 in the continued presence of JMV 180.

    • Record the changes in the fluorescence ratio, which corresponds to changes in intracellular calcium concentration.

Data Analysis:

  • The change in intracellular calcium is typically represented as the ratio of fluorescence emission at two different excitation wavelengths.

  • Compare the peak calcium response to CCK-8 in the presence and absence of JMV 180 to quantify the inhibitory effect.

Signaling Pathways and Visualizations

The contractile response of gallbladder smooth muscle to CCK is mediated by the CCKA receptor, a G-protein coupled receptor. JMV 180, acting as a competitive antagonist in this tissue, blocks the initiation of this signaling cascade.

CCKA Receptor Signaling in Gallbladder Smooth Muscle

Upon binding of CCK-8 to the CCKA receptor, the following signaling pathway is activated:

  • G-Protein Activation: The receptor couples to a pertussis toxin-sensitive Gi-protein, specifically involving the Giα3 subunit.[4]

  • Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC-β3.[4]

  • Second Messenger Production: PLC-β3 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[5]

  • Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction. At low concentrations of CCK, DAG and Ca2+ also activate Protein Kinase C (PKC), which contributes to the contractile response.[5]

Mechanism of Action of JMV 180

As a competitive antagonist at the CCKA receptor in gallbladder smooth muscle, JMV 180 binds to the receptor but does not elicit a contractile response. By occupying the binding site, it prevents CCK-8 from activating the receptor and initiating the downstream signaling cascade, thus inhibiting gallbladder contraction.

JMV180_Gallbladder_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space CCK8 CCK-8 CCKAR CCKA Receptor CCK8->CCKAR Binds & Activates JMV180 JMV 180 JMV180->CCKAR Binds & Blocks G_protein Giα3/βγ CCKAR->G_protein Activates PLC PLC-β3 G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Muscle Contraction Ca->Contraction Initiates Ca->PKC Activates PKC->Contraction Modulates

Figure 1. Signaling pathway of CCK-8 and the antagonistic action of JMV 180 in gallbladder smooth muscle.

Experimental_Workflow Experimental Workflow for In Vitro Muscle Strip Assay A 1. Gallbladder Excision & Dissection of Smooth Muscle Strips B 2. Mount Strips in Organ Bath A->B C 3. Equilibration (60 min, 37°C, 95% O₂/5% CO₂) B->C D 4. Viability Test (KCl) C->D E 5. Pre-incubation with JMV 180 D->E F 6. Cumulative Addition of CCK-8 E->F G 7. Record Isometric Contraction F->G H 8. Data Analysis (Schild Plot) G->H

Figure 2. Workflow for assessing JMV 180 antagonism in gallbladder muscle strips.

Logical_Relationship Logical Relationship of JMV 180 Action JMV180 JMV 180 Binding Competitive Binding JMV180->Binding CCKAR Gallbladder CCKA Receptor CCKAR->Binding NoSignal No Intracellular Signal Binding->NoSignal Block Blockade of CCK-8 Binding Binding->Block NoContraction No Muscle Contraction NoSignal->NoContraction CCK8 CCK-8 CCK8->Block Inhibition Inhibition of Contraction Block->Inhibition

Figure 3. Logical flow of JMV 180's antagonistic effect on gallbladder smooth muscle.

References

JMV 180: A Technical Guide to its Effects on Amylase Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological effects of JMV 180, a synthetic analog of the C-terminal octapeptide of cholecystokinin (CCK-8), with a specific focus on its mechanism of action in stimulating amylase secretion from pancreatic acinar cells. JMV 180 has been a critical tool in elucidating the complex signaling pathways initiated by CCK receptor activation.

Core Findings on JMV 180 and Amylase Secretion

JMV 180 is characterized as a partial agonist at the cholecystokinin-A (CCKA) receptor. Unlike the full agonist CCK-8, which exhibits a biphasic dose-response curve for amylase secretion (stimulation at low concentrations and inhibition at high concentrations), JMV 180 induces a monophasic response, causing a sustained stimulation of amylase release that plateaus at higher concentrations. This property makes JMV 180 a valuable molecular probe for dissecting the downstream signaling events that lead to enzyme secretion without the confounding inhibitory effects observed with supramaximal concentrations of full agonists.

Quantitative Data Summary

The following tables summarize the quantitative effects of JMV 180 on amylase secretion and related signaling events as reported in the scientific literature.

Parameter JMV 180 CCK-8 (for comparison) Reference
Amylase Secretion Dose-Response Monophasic, stimulation plateaus at higher concentrations.Biphasic, with maximal stimulation at low concentrations and inhibition at supramaximal concentrations.[1]
Maximal Amylase Secretion Partial agonist, elicits a submaximal response compared to CCK-8.Full agonist, elicits a maximal secretory response.[1]
Phospholipase C (PLC) Activation Partial agonist for PLC stimulation.Full agonist, potently stimulates PLC.[2]
Intracellular Calcium ([Ca2+]i) Mobilization Stimulates a sustained increase in [Ca2+]i. Releases Ca2+ from an IP3-independent intracellular pool.Induces a rapid, transient increase in [Ca2+]i, followed by a sustained plateau. Mediated by IP3.[3]

Signaling Pathways of JMV 180 in Pancreatic Acinar Cells

JMV 180 exerts its effects by binding to the CCKA receptor on pancreatic acinar cells. This interaction initiates a cascade of intracellular signaling events that culminate in the fusion of zymogen granules with the apical plasma membrane and the release of digestive enzymes, including amylase.

JMV 180-Induced Signaling Cascade

JMV180_Signaling JMV180 JMV 180 CCKAR CCKA Receptor JMV180->CCKAR Binds as a partial agonist Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_independent IP3-Independent Ca2+ Release Gq->IP3_independent Activates PIP2 PIP2 Ca_increase Increased Intracellular [Ca2+] IP3_independent->Ca_increase Leads to Amylase_secretion Amylase Secretion Ca_increase->Amylase_secretion Stimulates

Caption: JMV 180 signaling pathway in pancreatic acinar cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of JMV 180 on amylase secretion and intracellular signaling.

Isolation of Pancreatic Acini

A crucial first step for in vitro studies is the isolation of viable pancreatic acini.

Acini_Isolation_Workflow start Pancreas Dissection mince Mince Tissue start->mince digest Collagenase Digestion (e.g., 37°C with gentle agitation) mince->digest disperse Mechanical Dissociation (pipetting) digest->disperse filter Filtration (e.g., through nylon mesh) disperse->filter wash Washing and Centrifugation filter->wash resuspend Resuspend in Physiological Buffer wash->resuspend end Isolated Pancreatic Acini resuspend->end

Caption: Workflow for the isolation of pancreatic acini.

Protocol:

  • Euthanize the animal (typically a rat or mouse) according to approved institutional protocols.

  • Surgically remove the pancreas and place it in an ice-cold physiological salt solution (e.g., HEPES-buffered Ringer solution) supplemented with essential amino acids and glucose.

  • Trim away fat and connective tissue.

  • Mince the pancreas into small pieces (approximately 1-2 mm³).

  • Incubate the minced tissue in the physiological salt solution containing purified collagenase at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

  • Disperse the digested tissue by gentle pipetting with a wide-bore pipette to release the acini.

  • Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

  • Wash the acini by centrifugation at low speed (e.g., 50 x g for 2 minutes) and resuspend the pellet in fresh buffer. Repeat this step 2-3 times.

  • The final pellet containing the isolated pancreatic acini is resuspended in the appropriate buffer for subsequent experiments.

Amylase Secretion Assay

This assay quantifies the amount of amylase released from isolated pancreatic acini in response to stimulation.

Protocol:

  • Pre-incubate the isolated pancreatic acini in a physiological buffer at 37°C for a period to allow for equilibration.

  • Aliquots of the acinar suspension are then incubated with various concentrations of JMV 180 or other secretagogues for a defined period (e.g., 30 minutes).

  • The incubation is stopped by placing the samples on ice and separating the acini from the supernatant by centrifugation.

  • The supernatant, containing the secreted amylase, is collected.

  • The total amylase content is determined by lysing a separate aliquot of the acinar suspension.

  • Amylase activity in the supernatant and the total lysate is measured using a commercially available amylase activity assay kit, which is often based on the cleavage of a chromogenic substrate.[4][5]

  • Amylase secretion is expressed as a percentage of the total cellular amylase content.

Measurement of Phospholipase C (PLC) Activity

PLC activity is a key upstream event in the signaling cascade.

Protocol:

  • Isolated pancreatic acini are pre-labeled with a radioactive precursor, such as [³H]-myo-inositol, to incorporate it into phosphoinositides.

  • After washing to remove unincorporated radioactivity, the acini are stimulated with JMV 180 for various times.

  • The reaction is terminated by the addition of a solution to precipitate proteins and lipids (e.g., trichloroacetic acid).

  • The inositol phosphates (including IP3) are extracted and separated using anion-exchange chromatography.

  • The radioactivity in the fractions corresponding to inositol phosphates is quantified by liquid scintillation counting.

  • An increase in the radioactivity of the inositol phosphate fractions indicates the activation of PLC.[6][7]

Measurement of Intracellular Calcium ([Ca²⁺]i)

Changes in intracellular calcium concentration are a critical downstream signal for amylase secretion.

Protocol:

  • Isolated pancreatic acini are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • The loaded acini are then placed in a temperature-controlled cuvette or on a microscope stage suitable for fluorescence measurements.

  • A baseline fluorescence is recorded before the addition of JMV 180.

  • Upon addition of JMV 180, the change in fluorescence intensity is monitored over time.

  • The fluorescence signal is calibrated to determine the actual intracellular calcium concentration.[8]

Logical Relationships and Interpretations

The unique pharmacological profile of JMV 180 has provided significant insights into the coupling of CCKA receptors to different signaling pathways and their roles in regulating amylase secretion.

Logical_Relationship cluster_agonist Agonist Properties cluster_receptor Receptor Interaction cluster_signaling Downstream Signaling cluster_response Cellular Response CCK8 CCK-8 (Full Agonist) CCKAR CCKA Receptor CCK8->CCKAR JMV180 JMV 180 (Partial Agonist) JMV180->CCKAR PLC_full Strong PLC Activation CCKAR->PLC_full Full Agonism PLC_partial Weak PLC Activation CCKAR->PLC_partial Partial Agonism Ca_transient Transient [Ca2+]i Spike (IP3-mediated) PLC_full->Ca_transient Ca_sustained Sustained [Ca2+]i Increase (IP3-independent) PLC_partial->Ca_sustained Biphasic_Secretion Biphasic Amylase Secretion (Stimulation then Inhibition) Ca_transient->Biphasic_Secretion Monophasic_Secretion Monophasic Amylase Secretion (Sustained Stimulation) Ca_sustained->Monophasic_Secretion

Caption: Comparative logic of CCK-8 and JMV 180 action.

The partial agonism of JMV 180 at the CCKA receptor leads to a less robust activation of phospholipase C compared to CCK-8. This difference in PLC activation is thought to be the reason for the distinct patterns of amylase secretion. The potent PLC activation by supramaximal concentrations of CCK-8 may lead to the activation of inhibitory feedback mechanisms, resulting in the descending limb of the dose-response curve. In contrast, the weaker and more sustained signaling induced by JMV 180 appears to bypass these inhibitory pathways, leading to a prolonged stimulatory effect on amylase secretion. Furthermore, the finding that JMV 180 can mobilize calcium from an IP3-independent pool suggests the existence of alternative signaling pathways linked to the CCKA receptor that are preferentially activated by this partial agonist.[3]

References

Methodological & Application

JMV 180: Application Notes and Protocols for Cholecystokinin Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JMV 180, a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8), for the investigation of cholecystokinin (CCK) receptor binding and function. JMV 180 is a valuable pharmacological tool due to its unique dualistic activity, acting as an agonist at high-affinity CCK receptors and an antagonist at low-affinity CCK receptors.[1] This allows for the dissection of the distinct physiological roles mediated by these different receptor states.

Quantitative Data Summary

The following tables summarize the binding affinity and effective concentrations of JMV 180 for cholecystokinin receptors as reported in the scientific literature.

Table 1: JMV 180 Binding Affinity for Cholecystokinin Receptors

Receptor TypeTissue/Cell LineSpeciesParameterValue (nM)
High-Affinity CCK ReceptorPancreatic AciniRatKd2.2[1]
Low-Affinity CCK ReceptorPancreatic AciniRatKd19[1]
CCKA ReceptorIMR-32 Neuroblastoma CellsHumanIC501.7[2]
CCKA ReceptorGallbladder Smooth MuscleRabbitpA27.9*

*pA2 is a measure of antagonist potency. A pA2 of 7.9 corresponds to a Kb of approximately 1.26 nM.

Table 2: Effective Concentrations of JMV 180 in In Vitro Functional Assays

AssayTissue/Cell LineSpeciesEffectConcentration Range
Amylase Secretion (Agonist)Pancreatic AciniRatStimulationPlateauing above 300 nM[3]
Intracellular Ca2+ MobilizationPancreatic AciniRatInduction of Ca2+ oscillations25 nM - 1 µM[4]
Cell Growth StimulationPANC-1 and MIA PaCa-2 CellsHumanIncreased cell number and DNA synthesis10⁻¹⁰ M - 10⁻⁶ M[5]
Antagonism of CCK-8 induced amylase release inhibitionPancreatic AciniRabbitRightward shift of CCK-8 dose-response curveAbove 100 nM[3]
Antagonism of CCK-8-S-induced Ca2+ effluxIMR-32 Neuroblastoma CellsHumanInhibitionIC50 = 50 nM[2]

Experimental Protocols

Competitive Radioligand Binding Assay for CCK Receptors

This protocol is designed to determine the binding affinity (Ki) of JMV 180 for CCK receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes or tissue homogenates expressing CCK receptors (e.g., from rat pancreas or transfected cell lines).

  • Radiolabeled CCK ligand (e.g., [¹²⁵I]CCK-8).

  • JMV 180.

  • Unlabeled CCK-8 (for determination of non-specific binding).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates containing CCK receptors using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add binding buffer, radiolabeled CCK ligand (at a concentration near its Kd), and the membrane preparation.

    • Non-specific Binding: Add binding buffer, radiolabeled CCK ligand, a high concentration of unlabeled CCK-8 (e.g., 1 µM), and the membrane preparation.

    • Competitive Binding: Add binding buffer, radiolabeled CCK ligand, serially diluted concentrations of JMV 180, and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the JMV 180 concentration.

    • Determine the IC50 value of JMV 180 from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Amylase Secretion Assay in Pancreatic Acini

This protocol measures the functional effect of JMV 180 on amylase secretion from isolated pancreatic acini.

Materials:

  • Isolated pancreatic acini.

  • HEPES-Ringer (HR) buffer.

  • JMV 180.

  • CCK-8 (as a positive control).

  • Amylase activity assay kit.

  • Spectrophotometer.

Procedure:

  • Preparation of Pancreatic Acini: Isolate pancreatic acini from rats or mice by collagenase digestion.

  • Pre-incubation: Resuspend the acini in HR buffer and pre-incubate at 37°C for 30 minutes to allow for recovery.

  • Stimulation: Aliquot the acinar suspension into tubes and add varying concentrations of JMV 180 or CCK-8. Include a control group with buffer only.

  • Incubation: Incubate the tubes at 37°C for 30 minutes.

  • Separation: Centrifuge the tubes to pellet the acini.

  • Amylase Measurement: Collect the supernatant and measure the amylase activity using a commercial assay kit. Also, measure the total amylase activity in an aliquot of the acinar suspension that has been lysed.

  • Data Analysis: Express amylase secretion as a percentage of the total amylase content. Plot the percentage of amylase secretion against the concentration of JMV 180.

Intracellular Calcium Mobilization Assay

This protocol assesses the ability of JMV 180 to induce intracellular calcium release in cells expressing CCK receptors.

Materials:

  • Cells expressing CCK receptors (e.g., pancreatic acini or a suitable cell line).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • HEPES-buffered saline (HBS).

  • JMV 180.

  • Ionomycin (as a positive control for maximal calcium release).

  • Fluorometric imaging system or plate reader.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye in HBS in the dark to allow for dye loading.

  • Washing: Wash the cells with HBS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Add JMV 180 at various concentrations to the cells and continuously record the fluorescence signal over time.

  • Maximal Response: At the end of the experiment, add ionomycin to determine the maximal calcium response.

  • Data Analysis: Express the change in fluorescence as a ratio (e.g., F340/F380 for Fura-2) or as a fold increase over baseline. Plot the peak response against the concentration of JMV 180.

Signaling Pathways and Experimental Workflows

Caption: CCK Receptor Signaling Pathway.

CCK_Signaling CCK_JMV180 CCK / JMV 180 CCKAR CCKA Receptor (High Affinity) CCK_JMV180->CCKAR CCKBR CCKB Receptor (Low Affinity) CCK_JMV180->CCKBR Gq_11 Gq/11 CCKAR->Gq_11 CCKBR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Amylase Secretion) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare CCK Receptor- Containing Membranes Incubation Incubate Membranes with Radioligand and JMV 180 Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, JMV 180, and Buffers Reagent_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Logical Relationship of JMV 180's Dual Activity.

JMV180_Dual_Activity JMV180 JMV 180 High_Affinity_CCKAR High-Affinity CCKA Receptor JMV180->High_Affinity_CCKAR Binds Low_Affinity_CCKAR Low-Affinity CCKA Receptor JMV180->Low_Affinity_CCKAR Binds Agonist_Effect Agonist Effect (e.g., Amylase Secretion) High_Affinity_CCKAR->Agonist_Effect Leads to Antagonist_Effect Antagonist Effect (Blocks CCK-induced inhibition) Low_Affinity_CCKAR->Antagonist_Effect Leads to

References

JMV 180: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JMV 180 is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8). It is a valuable tool for studying the physiological and pathological roles of cholecystokinin (CCK) receptors, particularly the CCKA receptor subtype. JMV 180 exhibits a unique pharmacological profile, acting as a high-affinity agonist at one subset of CCKA receptors and a competitive antagonist at another, making it a selective modulator of CCK-mediated signaling pathways.[1] These application notes provide detailed protocols for the preparation and use of JMV 180 in various cell culture experiments.

Mechanism of Action

JMV 180 primarily targets the CCKA receptor, a G-protein coupled receptor (GPCR). Upon binding to high-affinity CCKA receptors, JMV 180 initiates a signaling cascade that includes the activation of phospholipase C (PLC).[2][3] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). However, studies have shown that JMV 180 can stimulate the release of intracellular calcium from a pool that is independent of IP3, suggesting a more complex signaling mechanism than typical GPCR activation.[4] This modulation of intracellular calcium levels is a key event in many cellular responses, including enzyme secretion and cell growth. In some contexts, particularly in pancreatic cancer cell lines, JMV 180 has been shown to stimulate cell proliferation.

Data Presentation

The following tables summarize key quantitative data for JMV 180 from published literature.

Table 1: Receptor Binding Affinity

Receptor SubtypeCell Type/TissueKd (nM)Reference
High-affinity CCK ReceptorDispersed rat pancreatic acini2.2[5]
Low-affinity CCK ReceptorDispersed rat pancreatic acini19[5]

Table 2: Effective Concentrations in Cell-Based Assays

Cell LineAssay TypeEffective Concentration RangeObserved EffectReference
PANC-1 (Human pancreatic cancer)Cell Growth10-10 M - 10-6 MIncreased cell number and DNA synthesis
MIA PaCa-2 (Human pancreatic cancer)Cell Growth10-10 M - 10-6 MIncreased cell number and DNA synthesis
Rat Pancreatic AciniAmylase Secretion25 nM - 1 µMStimulation of amylase release[6]
Rat Pancreatic AciniPhospholipase C ActivationTime and concentration-dependentIncreased incorporation of [32P] into phosphatidic acid and phosphatidylinositol[2]
Cultured Vagal Afferent NeuronsCalcium Influx100 nMDecreased CCK-induced calcium influx[7]

Experimental Protocols

Protocol 1: Preparation of JMV 180 Stock Solution

This protocol describes the preparation of a concentrated stock solution of JMV 180, which can be further diluted to the desired working concentration for cell culture experiments. As JMV 180 is a peptide, proper handling is crucial to maintain its stability and activity.

Materials:

  • JMV 180 (lyophilized powder)

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized JMV 180 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

  • Solvent Selection: The solubility of peptides can vary. For JMV 180, it is recommended to first attempt to dissolve the peptide in sterile, nuclease-free water. If the peptide does not readily dissolve in water, a small amount of DMSO can be used to aid solubilization.

  • Reconstitution:

    • Aqueous Stock: Gently tap the vial to ensure all the powder is at the bottom. Add a precise volume of sterile water to the vial to achieve a desired stock concentration (e.g., 1 mM). Mix by gently vortexing or pipetting up and down. Avoid vigorous shaking.

    • DMSO Stock: If the peptide is not soluble in water, add a minimal amount of DMSO (e.g., 10-50 µL) to the vial to dissolve the peptide completely. Once dissolved, slowly add sterile water or a suitable buffer (e.g., PBS) to reach the final desired stock concentration and volume. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.

  • Aliquoting and Storage: Aliquot the JMV 180 stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), the solution can be kept at 4°C.

Protocol 2: Cell Treatment with JMV 180

This protocol provides a general procedure for treating cultured cells with JMV 180. The optimal conditions (e.g., cell density, incubation time, and JMV 180 concentration) should be determined empirically for each cell type and experimental setup.

Materials:

  • Cultured cells of interest (e.g., PANC-1, MIA PaCa-2, or primary pancreatic acini)

  • Complete cell culture medium

  • JMV 180 stock solution (from Protocol 1)

  • Sterile multi-well plates or culture flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate or culture flask at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution: Thaw an aliquot of the JMV 180 stock solution at room temperature. Dilute the stock solution to the desired final working concentration using pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to achieve the final concentration accurately.

  • Cell Treatment:

    • For adherent cells, carefully aspirate the old medium from the wells.

    • Wash the cells once with sterile PBS (optional, but recommended to remove any residual serum components).

    • Add the freshly prepared JMV 180-containing medium to the cells. Include appropriate controls, such as a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the stock solution) and a negative control (medium alone).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell proliferation assays (e.g., MTT, BrdU), protein analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to JMV 180 stimulation using a fluorescent calcium indicator.

Materials:

  • Cultured cells expressing CCKA receptors

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • JMV 180 stock solution

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate and grow to near confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

  • Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for a few minutes using a fluorescence plate reader.

  • Stimulation and Measurement:

    • Prepare a solution of JMV 180 in HBSS at a concentration that is 2-5 times the final desired concentration.

    • Using the plate reader's injection system, add the JMV 180 solution to the wells while continuously recording the fluorescence signal.

    • Continue to record the fluorescence for several minutes to capture the peak and subsequent decline in intracellular calcium levels.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The data can be expressed as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).

Mandatory Visualization

JMV180_Signaling_Pathway JMV180 JMV 180 CCKAR CCKA Receptor (High-Affinity) JMV180->CCKAR Binds IP3_independent IP3-Independent Pathway JMV180->IP3_independent Gq Gq CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Cellular_Response Cellular Responses (e.g., Amylase Secretion, Cell Growth) DAG->Cellular_Response Activates PKC (not shown) Ca_Store Intracellular Ca2+ Store (ER) IP3_independent->Ca_Store Stimulates Ca_Release Ca2+ Release Ca_Store->Ca_Release Leads to Ca_Release->Cellular_Response Triggers

Caption: JMV 180 signaling pathway via the CCKA receptor.

JMV180_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitute Lyophilized JMV 180 (Water or DMSO) Stock_Solution Prepare Stock Solution (e.g., 1 mM) Reconstitution->Stock_Solution Aliquoting Aliquot and Store (-20°C or -80°C) Stock_Solution->Aliquoting Working_Solution Prepare Working Solution (Dilute Stock in Medium) Aliquoting->Working_Solution Cell_Seeding Seed Cells in Culture Vessel Cell_Seeding->Working_Solution Cell_Treatment Treat Cells with JMV 180 Working_Solution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Harvesting Harvest Cells Incubation->Harvesting Assay Perform Downstream Assay (e.g., Proliferation, Ca2+ Mobilization) Harvesting->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: General experimental workflow for JMV 180 cell culture studies.

References

Application of JMV 180 in Pancreatic Cancer Growth Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

JMV 180 is a synthetic analog of the cholecystokinin (CCK) octapeptide. It exhibits complex pharmacology, acting as a functional agonist at high- and low-affinity CCK receptors while behaving as an antagonist at very low-affinity receptors.[1] Cholecystokinin itself is a gastrointestinal peptide hormone known to influence the growth of both normal and malignant pancreatic tissues.[1] In the context of pancreatic cancer research, JMV 180 serves as a critical pharmacological tool to investigate the role of CCK receptors in tumor cell proliferation and to dissect the specific signaling pathways that mediate these effects. Studies have demonstrated that JMV 180 paradoxically stimulates the growth of human pancreatic cancer cell lines, suggesting that specific CCK receptor signaling pathways are involved in promoting cancer cell proliferation.[1] This application note provides an overview of the use of JMV 180, relevant quantitative data, and detailed protocols for studying its effects on pancreatic cancer cell growth.

Mechanism of Action

In pancreatic cancer cells, the growth-promoting effects of CCK are suggested to be mediated by low-affinity receptors.[1] JMV 180, acting as an agonist at these sites, initiates a downstream signaling cascade. CCK receptors are G protein-coupled receptors (GPCRs), and their activation in cancer cells typically involves the Gαq subunit, which in turn activates Phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] These events can subsequently activate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 cascade, which ultimately leads to the transcription of genes involved in cell proliferation.[2][4]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JMV180 JMV 180 CCKR CCK Receptor (Low-Affinity) JMV180->CCKR Binds Gq Gαq CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates Proliferation Gene Transcription & Cell Proliferation MAPK->Proliferation Promotes

Putative signaling pathway of JMV 180 in pancreatic cancer cells.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effect of JMV 180 on the growth of human pancreatic cancer cell lines.

Table 1: Effect of JMV 180 on Pancreatic Cancer Cell Number

Cell LineTreatmentConcentration Range (M)Incubation Time% Increase in Cell Number (vs. Control)P-valueReference
PANC-1JMV 18010⁻¹⁰ - 10⁻⁶4-6 days123%0.004[1]
MIA PaCa-2JMV 18010⁻¹⁰ - 10⁻⁶4-6 days86%0.004[1]

Table 2: Effect of JMV 180 on DNA Synthesis in Pancreatic Cancer Cells

Cell LineTreatmentConcentration Range (M)Assay% Increase in DNA Synthesis (vs. Control)P-valueReference
PANC-1JMV 18010⁻¹⁰ - 10⁻⁶[³H]Thymidine Incorporation64%< 0.001[1]
MIA PaCa-2JMV 18010⁻¹⁰ - 10⁻⁶[³H]Thymidine Incorporation40%< 0.001[1]

Experimental Protocols

Detailed protocols for assessing the effect of JMV 180 on pancreatic cancer cell growth are provided below.

Protocol 1: Cell Proliferation Assessment by Cell Counting

This protocol is used to determine the effect of JMV 180 on the total number of viable cells over an incubation period.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_count Cell Counting seed 1. Seed PANC-1 or MIA PaCa-2 cells in multi-well plates. adhere 2. Allow cells to adhere for 24 hours. seed->adhere treat 3. Treat cells with varying concentrations of JMV 180 (10⁻¹⁰ to 10⁻⁶ M) or vehicle control. adhere->treat incubate 4. Incubate for 4-6 days. treat->incubate harvest 5. Harvest cells using trypsin. incubate->harvest stain 6. Stain with Trypan Blue (1:1 ratio). harvest->stain load 7. Load 10 µL onto a hemocytometer. stain->load count 8. Count viable (unstained) cells under a microscope. load->count calculate 9. Calculate cell concentration and compare treated vs. control. count->calculate

Workflow for the cell counting proliferation assay.

Materials:

  • PANC-1 or MIA PaCa-2 cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • JMV 180 stock solution

  • Vehicle control (e.g., DMSO or PBS)

  • Multi-well culture plates (e.g., 24-well)

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer and coverslip

  • Microscope

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed pancreatic cancer cells in a 24-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 1 x 10⁴ cells/well).

  • Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Treatment: Prepare serial dilutions of JMV 180 in complete culture medium to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M. Remove the old medium from the cells and add the JMV 180-containing medium or vehicle control medium.

  • Incubation: Return the plates to the incubator and culture for 4 to 6 days.[1]

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with sterile PBS.

    • Add an appropriate volume of Trypsin-EDTA (e.g., 200 µL for a 24-well plate) and incubate for 3-5 minutes until cells detach.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.

  • Staining and Counting:

    • Mix 20 µL of the cell suspension with 20 µL of 0.4% Trypan Blue solution.

    • Carefully pipette 10 µL of the mixture into the chamber of a clean hemocytometer.

    • Count the number of viable (clear, non-blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculation:

    • Calculate the average cell count per large square.

    • Determine the cell concentration (cells/mL) using the formula:

      • Concentration = Average count × Dilution factor (2 in this case) × 10⁴

    • Compare the total cell numbers in JMV 180-treated wells to the vehicle control wells to determine the percentage increase in cell growth.

Protocol 2: DNA Synthesis Assessment by [³H]Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation by quantifying the incorporation of radiolabeled thymidine.

G cluster_prep Cell Prep & Treatment cluster_label Radiolabeling cluster_harvest Harvesting & Measurement seed 1. Seed cells in 96-well plates. treat 2. After 24h, treat with JMV 180 or vehicle control. seed->treat incubate 3. Incubate for specified duration (e.g., 48-72 hours). treat->incubate add_h3 4. Add [³H]Thymidine (e.g., 1 µCi/well) to each well. incubate->add_h3 incubate_h3 5. Incubate for 4-18 hours to allow incorporation into new DNA. add_h3->incubate_h3 harvest 6. Harvest cells onto a fiberglass filter mat using a cell harvester. incubate_h3->harvest lyse 7. Lyse cells and trap DNA on the filter. harvest->lyse measure 8. Measure radioactivity of the filter mat using a scintillation counter. lyse->measure analyze 9. Analyze counts per minute (CPM) to determine proliferation. measure->analyze

Workflow for the [³H]Thymidine incorporation assay.

Materials:

  • PANC-1 or MIA PaCa-2 cell lines

  • Complete culture medium

  • JMV 180 stock solution

  • 96-well culture plates

  • [³H]Thymidine (radiolabeled)

  • Cell harvester

  • Fiberglass filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well).

  • Adherence and Treatment: Allow cells to adhere for 24 hours. Then, treat with serial dilutions of JMV 180 or vehicle control as described in Protocol 1.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • Radiolabeling: Approximately 4-18 hours before the end of the incubation period, add [³H]Thymidine to each well (a typical concentration is 1 µCi/well).

  • Cell Harvesting:

    • Terminate the assay by harvesting the cells onto a fiberglass filter mat using an automated cell harvester. This process involves aspirating the well contents, washing the cells to remove unincorporated thymidine, and lysing the cells to trap the DNA-incorporated radioactivity onto the filter.

  • Scintillation Counting:

    • Allow the filter mat to dry completely.

    • Place the filter mat in a sample bag with scintillation fluid.

    • Measure the amount of incorporated [³H]Thymidine using a scintillation counter. The output will be in counts per minute (CPM), which is proportional to the rate of DNA synthesis.

  • Data Analysis: Compare the CPM values from JMV 180-treated cells to those of the vehicle control to determine the percentage change in DNA synthesis.

Conclusion

JMV 180 is a valuable research tool for probing the function of CCK receptors in pancreatic cancer. The available data indicates that JMV 180 stimulates proliferation in pancreatic cancer cell lines like PANC-1 and MIA PaCa-2, likely through the activation of a low-affinity CCK receptor and downstream signaling involving Phospholipase C. The provided protocols offer robust methods for quantifying these pro-proliferative effects. Further research using JMV 180 can help to fully elucidate the specific receptor subtypes and signaling molecules that contribute to pancreatic tumor growth, potentially identifying new targets for therapeutic intervention.

References

Application Notes and Protocols: JMV 180 as a Tool to Study G-protein Coupled Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JMV 180 is a synthetic analog of the C-terminal octapeptide of cholecystokinin (CCK-8) that has proven to be an invaluable tool for dissecting the complex signaling pathways of G-protein coupled receptors (GPCRs), particularly the cholecystokinin A receptor (CCKA-R). Due to its unique pharmacological profile, JMV 180 allows for the selective activation and inhibition of different signaling cascades downstream of the same receptor, making it an excellent probe for studying biased agonism and receptor conformational states. These notes provide an overview of JMV 180's mechanism of action, applications, and detailed protocols for its use in key cellular assays.

Mechanism of Action

JMV 180 exhibits a fascinating and complex interaction with the CCKA receptor, which is endogenously activated by the peptide hormone cholecystokinin (CCK). The CCKA receptor can exist in different affinity states, and JMV 180 differentially affects these states. It acts as an agonist at high-affinity CCKA receptors, stimulating certain downstream pathways, while simultaneously acting as an antagonist at low-affinity receptors, inhibiting others.[1] This dual functionality makes JMV 180 a classic example of a biased agonist.

Specifically, JMV 180 has been shown to be a full agonist for amylase release from pancreatic acini, a process mediated by high-affinity CCKA receptors.[2] In contrast, it acts as a partial agonist for the stimulation of phospholipase C (PLC), a key enzyme in the phosphoinositide signaling cascade.[2] Furthermore, JMV 180 can antagonize the inhibitory effects on amylase secretion that are observed at high concentrations of the full agonist CCK-8, which are mediated by low-affinity receptor states.[1]

Interestingly, studies have revealed that JMV 180 and CCK-8 may interact with distinct sites on the CCKA receptor, leading to differential downstream signaling.[3] This is further supported by evidence that JMV 180 can induce calcium release from an intracellular pool that is independent of inositol trisphosphate (IP3), the canonical second messenger generated by PLC activation.[4]

Applications

The unique properties of JMV 180 make it a versatile tool for a variety of research applications in the field of GPCR signaling and drug discovery:

  • Studying Biased Agonism: JMV 180 is an ideal compound to investigate how a single receptor can signal through multiple downstream pathways and how different ligands can selectively activate a subset of these pathways.

  • Investigating Receptor Conformations: The ability of JMV 180 to differentiate between high- and low-affinity states of the CCKA receptor allows researchers to probe the structural and functional consequences of these different receptor conformations.[1]

  • Elucidating Novel Signaling Pathways: The discovery that JMV 180 can mobilize calcium via an IP3-independent mechanism has opened up new avenues of research into non-canonical GPCR signaling.[4]

  • Probing Structure-Function Relationships: As a peptide analog, JMV 180 can be used in conjunction with other CCK analogs and antagonists to understand the molecular determinants of ligand binding and receptor activation.[3]

  • Cancer Research: JMV 180 has been shown to stimulate the growth of human pancreatic cancer cells, suggesting a role for the CCKA receptor in cancer biology.[5]

Data Presentation

Table 1: Pharmacological Profile of JMV 180 at the CCKA Receptor

ParameterValueReceptor StateDownstream EffectReference
Kd (high-affinity)2.2 nMHigh-affinityAgonist (Amylase Secretion)[1]
Kd (low-affinity)19 nMLow-affinityAntagonist (Inhibition of CCK-8 induced secretion inhibition)[1]
Amylase ReleaseFull AgonistHigh-affinityStimulation of amylase secretion[2]
Phospholipase C ActivationPartial Agonist-Stimulation of PtdIns and PtdOH labeling[2]
Intracellular Ca2+ ReleaseAgonist-Release from an IP3-independent pool[4]

Experimental Protocols

Protocol 1: Measurement of Amylase Release from Pancreatic Acini

This protocol is adapted from studies demonstrating the agonistic effect of JMV 180 on amylase secretion.[1][2]

Materials:

  • Male Wistar rats

  • Collagenase (Type V)

  • HEPES-Ringer buffer (containing 0.1% bovine serum albumin)

  • JMV 180

  • CCK-8 (as a positive control)

  • Amylase activity assay kit

Procedure:

  • Preparation of Pancreatic Acini:

    • Isolate the pancreas from a male Wistar rat.

    • Digest the tissue with collagenase in HEPES-Ringer buffer to obtain dispersed acini.

    • Wash the acini several times with fresh buffer to remove the collagenase.

    • Resuspend the acini in fresh HEPES-Ringer buffer.

  • Stimulation of Amylase Release:

    • Pre-incubate aliquots of the acinar suspension at 37°C for 5 minutes.

    • Add varying concentrations of JMV 180 (e.g., 10⁻¹⁰ to 10⁻⁶ M) or CCK-8 to the acini.

    • Incubate for 30 minutes at 37°C.

    • Terminate the incubation by placing the samples on ice.

  • Measurement of Amylase Activity:

    • Centrifuge the samples to pellet the acini.

    • Collect the supernatant, which contains the released amylase.

    • Measure the amylase activity in the supernatant using a commercially available kit according to the manufacturer's instructions.

    • Express the results as a percentage of the total amylase content (measured in a separate aliquot of acini lysed with detergent).

Protocol 2: Inositol Phosphate Accumulation Assay

This protocol is designed to measure the effect of JMV 180 on phospholipase C activity by quantifying the accumulation of inositol phosphates.[2]

Materials:

  • HEK293 cells stably expressing the human CCKA receptor.

  • myo-[³H]inositol.

  • DMEM/F12 medium.

  • LiCl.

  • JMV 180.

  • CCK-8.

  • Dowex AG1-X8 resin.

Procedure:

  • Cell Culture and Labeling:

    • Plate the CCKA-R expressing HEK293 cells in 24-well plates.

    • Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free medium.

  • Stimulation:

    • Wash the cells to remove unincorporated [³H]inositol.

    • Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase) for 15 minutes.

    • Add varying concentrations of JMV 180 or CCK-8 and incubate for 1 hour at 37°C.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the stimulation by adding ice-cold perchloric acid.

    • Neutralize the extracts with KOH.

    • Apply the samples to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with formic acid.

    • Quantify the radioactivity in the eluate using a scintillation counter.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol allows for the measurement of changes in intracellular calcium concentration in response to JMV 180, which can reveal its unique signaling properties.[4]

Materials:

  • HEK293 cells expressing the CCKA receptor.

  • Fura-2 AM or other suitable calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • JMV 180.

  • CCK-8.

  • Ionomycin (as a positive control for maximal calcium influx).

  • A fluorescence plate reader or microscope equipped for ratiometric calcium imaging.

Procedure:

  • Cell Loading:

    • Plate the cells on black-walled, clear-bottom 96-well plates.

    • Load the cells with Fura-2 AM and Pluronic F-127 in HBSS for 1 hour at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader capable of excitation at 340 nm and 380 nm and emission at 510 nm.

    • Establish a stable baseline fluorescence reading.

    • Inject varying concentrations of JMV 180 or CCK-8 into the wells.

    • Record the fluorescence ratio (F340/F380) over time.

    • At the end of the experiment, add ionomycin to obtain the maximal calcium response for data normalization.

Mandatory Visualizations

G cluster_0 JMV 180 Signaling at CCKA Receptor JMV180 JMV 180 CCKAR_high High-Affinity CCKA Receptor JMV180->CCKAR_high Agonist CCKAR_low Low-Affinity CCKA Receptor JMV180->CCKAR_low Antagonist Gq_11 Gq/11 CCKAR_high->Gq_11 Amylase Amylase Release (Full Agonism) CCKAR_high->Amylase Ca_release IP3-Independent Ca2+ Release CCKAR_high->Ca_release Inhibition_antagonism Antagonism of CCK-8 Inhibition CCKAR_low->Inhibition_antagonism PLC Phospholipase C (Partial Activation) Gq_11->PLC

Caption: Signaling pathways activated by JMV 180 at the CCKA receptor.

G cluster_1 Experimental Workflow: Amylase Release Assay start Isolate Pancreatic Acini stimulate Stimulate with JMV 180 / CCK-8 start->stimulate incubate Incubate at 37°C stimulate->incubate separate Separate Supernatant (containing amylase) incubate->separate measure Measure Amylase Activity separate->measure end Data Analysis measure->end

Caption: Workflow for the amylase release assay.

G cluster_2 Logical Relationship: JMV 180 and CCKA Receptor States JMV180 JMV 180 High_Affinity High-Affinity Receptor State JMV180->High_Affinity Binds and Activates Low_Affinity Low-Affinity Receptor State JMV180->Low_Affinity Binds and Blocks Agonism Agonist Effects (e.g., Amylase Release) High_Affinity->Agonism Antagonism Antagonist Effects (e.g., Blocking CCK-8 inhibition) Low_Affinity->Antagonism

Caption: JMV 180's dual action on CCKA receptor affinity states.

References

Troubleshooting & Optimization

Troubleshooting JMV 180 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JMV 180. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is JMV 180 and what are its key structural features?

JMV 180 is a synthetic peptide analog of the C-terminal heptapeptide of cholecystokinin (CCK-7). Its structure is BOC-Tyr(SO3)-Ahx-Gly-Trp-Ahx-Asp-Phe-NH2.[1] The presence of a sulfated tyrosine residue and a C-terminal amide are notable features. The Boc (tert-butyloxycarbonyl) group on the N-terminus and the two aminohexanoic acid (Ahx) residues contribute to its hydrophobicity.

Q2: What are the expected solubility characteristics of JMV 180?

Predicting the exact solubility of a peptide without experimental data can be challenging. However, based on its structure, we can make some estimations. The peptide contains both hydrophobic residues (Boc, Ahx, Trp, Phe) and charged/polar residues (sulfated Tyr, Asp). The overall charge of the peptide needs to be considered to select an appropriate solvent.

Q3: How should I prepare a stock solution of JMV 180?

For initial solubilization, it is recommended to start with a small amount of the peptide to test its solubility. A general recommendation for preparing a stock solution is to aim for a concentration of 1-2 mg/mL.[2] The choice of solvent will depend on the peptide's properties. See the troubleshooting guide below for a systematic approach.

Q4: How should I store JMV 180 solutions?

Lyophilized JMV 180 should be stored at -20°C. Once reconstituted, the peptide solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or preferably -80°C.[2] Protect the solutions from bright light.

Troubleshooting Guide: JMV 180 Insolubility

This guide provides a step-by-step approach to solubilizing JMV 180. The workflow is designed to progress from the most common and gentle solvents to stronger organic solvents if necessary.

dot

G cluster_0 start Start: Lyophilized JMV 180 test_solubility Test with a small aliquot start->test_solubility water Attempt to dissolve in sterile, deionized water or a neutral buffer (e.g., PBS pH 7.4) test_solubility->water Initial attempt is_soluble1 Is the peptide fully dissolved? water->is_soluble1 success Success: Prepare stock solution, aliquot, and store at -80°C is_soluble1->success Yes acidic Try 10-30% aqueous acetic acid is_soluble1->acidic No is_soluble2 Is the peptide fully dissolved? acidic->is_soluble2 is_soluble2->success Yes dmso Dissolve in a minimal amount of DMSO is_soluble2->dmso No dilute Slowly add the DMSO stock to your aqueous buffer with vortexing dmso->dilute is_soluble3 Does the peptide remain in solution? dilute->is_soluble3 is_soluble3->success Yes failure Insoluble: Consider alternative formulations or contact technical support is_soluble3->failure No

Caption: A step-by-step workflow for troubleshooting JMV 180 insolubility.

Problem: My lyophilized JMV 180 powder will not dissolve in my aqueous buffer.

This is a common issue with synthetic peptides. The following steps provide a systematic approach to achieve solubilization.

Step 1: Initial Assessment and Preparation

Before attempting to dissolve the entire sample, it is crucial to test the solubility with a small aliquot.[2][3]

  • Action: Carefully weigh out a small amount of your lyophilized JMV 180.

  • Rationale: This prevents the loss of your entire sample if an inappropriate solvent is used.

Step 2: Solubilization in Aqueous Solution

The first solvent to try is typically purified water or a neutral buffer.

  • Action: Add a small amount of sterile, deionized water or a buffer such as phosphate-buffered saline (PBS) at pH 7.4 to the peptide. Vortex or sonicate briefly to aid dissolution.[3]

  • Rationale: Many peptides are soluble in neutral aqueous solutions. Sonication can help break up aggregates.[3]

Step 3: Acidic Conditions

If the peptide does not dissolve in a neutral aqueous solution, the next step is to try an acidic solution. Peptides with a net positive charge are often more soluble in acidic conditions.[3][4]

  • Action: If the peptide remains insoluble, try adding a 10-30% aqueous acetic acid solution.[2][5]

  • Rationale: The acidic environment can protonate acidic residues, potentially increasing the overall positive charge and improving solubility.

Step 4: Use of Organic Solvents

For highly hydrophobic peptides, an organic solvent may be necessary for initial solubilization.[3]

  • Action: If the peptide is still insoluble, dissolve it in a minimal amount of dimethyl sulfoxide (DMSO).[2]

  • Action: Once fully dissolved in DMSO, slowly add this stock solution to your desired aqueous buffer while vortexing.

  • Rationale: DMSO is a powerful solvent for many organic molecules, including hydrophobic peptides. Adding the DMSO stock to the aqueous buffer in a dropwise manner can prevent the peptide from precipitating out of the solution.

Caution: JMV 180 contains a tryptophan residue, which can be susceptible to oxidation. While DMSO is a common solvent, for experiments sensitive to oxidation, consider using dimethylformamide (DMF) as an alternative.[6]

Experimental Protocols

Protocol 1: General Peptide Solubility Test

  • Weigh approximately 1 mg of the lyophilized peptide into a microcentrifuge tube.

  • Add 100 µL of sterile, deionized water. Vortex for 30 seconds.

  • If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • If the solution is still not clear, add 10% acetic acid dropwise (1-2 µL at a time) and vortex.

  • If the peptide remains insoluble, prepare a fresh 1 mg sample and dissolve it in 10-20 µL of DMSO. Then, slowly add this solution to 980-990 µL of your desired aqueous buffer with constant vortexing to make a 1 mg/mL solution.

Quantitative Data Summary

Peptide Characteristic Primary Solvent Secondary Solvent Solvent of Last Resort
Acidic (Net Negative Charge) Aqueous Base (e.g., 0.1% NH4OH)Water/Neutral BufferDMSO/DMF
Basic (Net Positive Charge) Aqueous Acid (e.g., 10% Acetic Acid)Water/Neutral BufferDMSO/DMF
Neutral/Hydrophobic DMSO/DMFAcetonitrile/MethanolStronger organic solvents

Signaling Pathway and Logical Relationships

JMV 180 Signaling

JMV 180 is known to interact with cholecystokinin (CCK) receptors, acting as an agonist at high-affinity receptors and an antagonist at low-affinity receptors.[7] This differential activity can be visualized in a simplified signaling diagram.

dot

G cluster_0 JMV 180 Interaction with CCK Receptors jmv180 JMV 180 high_affinity High-Affinity CCK Receptor jmv180->high_affinity Binds low_affinity Low-Affinity CCK Receptor jmv180->low_affinity Binds agonist_effect Agonist Effect (e.g., Amylase Secretion) high_affinity->agonist_effect Activates antagonist_effect Antagonist Effect (Blocks CCK-8 induced inhibition) low_affinity->antagonist_effect Inhibits

Caption: JMV 180's dual action on high and low-affinity CCK receptors.

References

Technical Support Center: Optimizing JMV 180 Concentration for Maximal Amylase Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JMV 180 to achieve maximal amylase release from pancreatic acinar cells. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is JMV 180 and how does it induce amylase release?

A1: JMV 180 is a synthetic peptide analog of cholecystokinin (CCK). It functions as a partial agonist at the cholecystokinin-A (CCK-A) receptor on pancreatic acinar cells. Unlike the full agonist CCK-8, JMV 180 stimulates amylase secretion through a unique signaling pathway. While it induces an increase in intracellular calcium, this process is independent of the inositol trisphosphate (IP3) pathway, which is the primary mechanism for many other secretagogues.

Q2: What is the optimal concentration range for JMV 180 to achieve maximal amylase release?

A2: The optimal concentration of JMV 180 for maximal amylase release typically falls within the range of 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the precise optimal concentration for your specific experimental conditions and cell system.

Q3: Can JMV 180 be used in combination with other secretagogues?

A3: Yes, JMV 180 has been shown to prevent the inhibitory effects on amylase secretion that are observed at supramaximal concentrations of other secretagogues like caerulein. This makes it a valuable tool for studying the mechanisms of secretagogue-induced inhibition.

Q4: What are the key differences in the signaling pathways activated by JMV 180 and CCK-8?

A4: The primary difference lies in their calcium mobilization mechanisms. CCK-8, a full agonist, activates phospholipase C (PLC), leading to the production of IP3 and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, causing a significant release of calcium into the cytoplasm. In contrast, JMV 180 appears to mobilize calcium from an intracellular store that is independent of the IP3 pathway.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no amylase release in response to JMV 180 1. Suboptimal JMV 180 concentration: The concentration may be too low or too high. 2. Poor acinar cell viability: Cells may have been damaged during isolation. 3. Incorrect buffer composition: The incubation buffer may lack essential ions like Ca²⁺. 4. Degraded JMV 180: The peptide may have degraded due to improper storage or handling.1. Perform a dose-response curve (e.g., 1 pM to 10 µM) to identify the optimal concentration. 2. Assess cell viability using Trypan Blue exclusion. Ensure gentle handling during the isolation procedure. 3. Verify the composition of your incubation buffer, ensuring it contains physiological concentrations of calcium. 4. Prepare fresh JMV 180 solutions from a new stock and store them appropriately (aliquoted at -20°C or -80°C).
High basal amylase release 1. Acinar cell damage: Mechanical stress during isolation can lead to premature enzyme release. 2. Contamination: Microbial contamination can cause cell lysis and enzyme release.1. Minimize mechanical stress during cell isolation and trituration steps. 2. Ensure sterile technique throughout the experiment. Pre-incubate acini to allow for recovery and to wash away enzymes released from damaged cells.
Inconsistent results between experiments 1. Variability in acinar cell preparations: Differences in cell density or viability between batches. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. 1. Standardize the cell isolation protocol and quantify cell density for each experiment. 2. Use a temperature-controlled water bath or incubator and a precise timer for all incubations. 3. Use calibrated pipettes and ensure proper pipetting technique.
Unexpected inhibition of amylase release at high JMV 180 concentrations While less common with JMV 180 compared to full agonists, very high concentrations could potentially lead to receptor desensitization or other non-specific effects.If inhibition is observed, expand the lower end of your dose-response curve to pinpoint the optimal stimulatory concentration.

Data Presentation

The following table summarizes a representative dose-response relationship for JMV 180-stimulated amylase release from isolated rat pancreatic acini. The data is presented as a percentage of the maximal amylase release achieved with an optimal concentration of a full agonist like CCK-8.

JMV 180 ConcentrationAmylase Release (% of Maximal)
10 pM~ 5%
100 pM~ 20%
1 nM~ 50%
10 nM~ 85%
100 nM~ 95%
1 µM~ 100%
10 µM~ 98%

Note: These values are illustrative and the actual response may vary depending on the specific experimental conditions.

Experimental Protocols

Isolation of Pancreatic Acinar Cells

This protocol describes the enzymatic digestion method for isolating pancreatic acini from a rodent model.

Materials:

  • Collagenase (Type IV or V)

  • Krebs-Ringer-HEPES (KRH) buffer (containing 1.2 mM CaCl₂, 1.2 mM MgCl₂, 4.7 mM KCl, 128 mM NaCl, 10 mM HEPES, pH 7.4) supplemented with 0.2% BSA and 0.01% soybean trypsin inhibitor.

  • DMEM/F-12 medium supplemented with 10% FBS.

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Surgically remove the pancreas and place it in ice-cold KRH buffer.

  • Inject the pancreas with the collagenase-containing KRH buffer until it is fully distended.

  • Mince the tissue into small pieces and incubate in a shaking water bath at 37°C for 30-45 minutes.

  • Gently triturate the digested tissue with a series of Pasteur pipettes with decreasing tip diameters to release the acini.

  • Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue.

  • Wash the acini by centrifugation at low speed (50 x g) for 2 minutes and resuspend in fresh KRH buffer. Repeat this step three times.

  • Resuspend the final acinar pellet in the appropriate buffer for the amylase release assay.

Amylase Release Assay

Materials:

  • Isolated pancreatic acini

  • KRH buffer

  • JMV 180 stock solution (dissolved in DMSO or appropriate solvent)

  • Amylase activity assay kit (e.g., using a substrate like 2-chloro-p-nitrophenyl-α-D-maltotrioside)

  • Microplate reader

Procedure:

  • Pre-incubate the isolated acini in KRH buffer at 37°C for 30 minutes to allow them to equilibrate.

  • Aliquot the acinar suspension into microcentrifuge tubes.

  • Add varying concentrations of JMV 180 to the respective tubes. Include a vehicle control (e.g., DMSO).

  • Incubate the tubes in a shaking water bath at 37°C for 30 minutes.

  • Pellet the acini by centrifugation at 100 x g for 2 minutes.

  • Carefully collect the supernatant, which contains the released amylase.

  • To determine the total amylase content, lyse the cells in a separate set of tubes (e.g., by sonication or with a detergent like Triton X-100).

  • Measure the amylase activity in the supernatant and the total cell lysate using a commercially available assay kit according to the manufacturer's instructions.

  • Calculate the amylase release as a percentage of the total cellular amylase content for each JMV 180 concentration.

Mandatory Visualizations

JMV180_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space JMV180 JMV 180 CCKAR CCK-A Receptor JMV180->CCKAR Binds G_protein Gq/11 CCKAR->G_protein Activates Unknown_Effector Unknown Effector G_protein->Unknown_Effector Activates Ca_Store IP3-Independent Ca²⁺ Store Unknown_Effector->Ca_Store Stimulates Ca_Ion Ca_Store->Ca_Ion Release Amylase_Granule Amylase Granule Ca_Ion->Amylase_Granule Triggers Fusion Amylase_Release Amylase Release Amylase_Granule->Amylase_Release Exocytosis

Caption: Signaling pathway of JMV 180-induced amylase release.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolation 1. Pancreatic Acini Isolation Equilibration 2. Equilibration (37°C, 30 min) Isolation->Equilibration Addition 3. Addition of JMV 180 (Dose-Response) Equilibration->Addition Incubation 4. Incubation (37°C, 30 min) Addition->Incubation Centrifugation 5. Centrifugation Incubation->Centrifugation Supernatant 6. Collect Supernatant (Released Amylase) Centrifugation->Supernatant Lysis 7. Lyse Cells (Total Amylase) Centrifugation->Lysis Assay 8. Amylase Activity Assay Supernatant->Assay Lysis->Assay Calculation 9. Calculate % Release Assay->Calculation

Caption: Experimental workflow for amylase release assay.

Improving the stability of JMV 180 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JMV 180. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing JMV 180 in their in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to address common challenges and ensure the stability and effectiveness of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with JMV 180 in an in vivo setting.

Question/Issue Possible Cause(s) Recommended Solution(s)
I am observing inconsistent or no biological effect of JMV 180 in my animal model. 1. Suboptimal Formulation/Solubility: JMV 180, like many peptide analogues, may have limited solubility in standard aqueous buffers, leading to precipitation and inaccurate dosing.[1][2][3][4][5] 2. In vivo Degradation: Peptides are susceptible to rapid degradation by proteases in the bloodstream and tissues, resulting in a short biological half-life.[6][7][8][9] 3. Improper Storage: Frequent freeze-thaw cycles or improper storage temperatures can lead to degradation of the peptide.1. Optimize Formulation: - Solubility Testing: Before preparing a stock solution, test the solubility of a small amount of JMV 180 in different biocompatible solvents (e.g., sterile water, PBS, 10% DMSO).[1][3] For basic peptides, a slightly acidic buffer may aid dissolution, while acidic peptides may dissolve better in a slightly basic buffer.[2][4] - Vehicle Selection: Choose a vehicle that ensures JMV 180 remains in solution upon administration. Co-solvents like DMSO or cyclodextrins can be used, but their concentration should be minimized to avoid vehicle-induced effects. 2. Address In Vivo Stability: - Route of Administration: Consider the route of administration. Intravenous (IV) injection will result in the most rapid and direct systemic exposure, while subcutaneous (SC) or intraperitoneal (IP) injections may lead to slower absorption and potential local degradation.[10] - Dosing Regimen: Due to the potential for rapid clearance, a continuous infusion or more frequent dosing schedule may be necessary to maintain effective concentrations. 3. Ensure Proper Handling: - Storage: Store lyophilized JMV 180 at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid multiple freeze-thaw cycles and store at -80°C.[11]
How can I prepare a stable and injectable formulation of JMV 180? Difficulty in achieving a stable solution at the desired concentration for injection.Formulation Protocol: 1. Determine Peptide Characteristics: Assess the physicochemical properties of your batch of JMV 180 (e.g., isoelectric point, hydrophobicity). This will inform the choice of solvent. 2. Initial Solubilization: For a starting point, attempt to dissolve a small test amount of JMV 180 in sterile, distilled water. If solubility is poor, try adding a small amount of a solubilizing agent. For peptides with a net positive charge, a drop of acetic acid can help. For those with a net negative charge, a drop of ammonium hydroxide can be used.[1][2] 3. Use of Co-solvents: If aqueous solubility remains an issue, organic solvents like DMSO can be used.[3] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add the aqueous buffer (e.g., PBS) to the desired final volume. Ensure the final concentration of the organic solvent is low and well-tolerated by the animals. 4. Sterile Filtration: After dissolution, sterile filter the solution using a 0.22 µm filter to remove any potential microbial contamination.
I suspect the JMV 180 is degrading after administration. How can I assess its stability in vivo? Rapid clearance and metabolism are common for peptide analogues.[9]In Vivo Stability Assessment: 1. Pharmacokinetic (PK) Study: Conduct a pilot PK study. Administer JMV 180 to a small group of animals and collect blood samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection. 2. Sample Analysis: Analyze the plasma samples using a sensitive and specific method like LC-MS/MS to quantify the concentration of intact JMV 180 over time. This will help determine its half-life in circulation.[12] 3. Metabolite Identification: The LC-MS/MS analysis can also be used to identify major degradation products, providing insights into the metabolic pathways affecting JMV 180 in your model.

Frequently Asked Questions (FAQs)

Q1: What is JMV 180 and what is its mechanism of action?

A1: JMV 180 is a peptide analogue of cholecystokinin (CCK). It acts as a partial agonist at the cholecystokinin A (CCK-A) receptor. This means it can stimulate the receptor but to a lesser degree than the full agonist, CCK-8. It has been shown to stimulate phospholipase C and increase intracellular calcium levels.

Q2: What are the known receptors for JMV 180?

A2: JMV 180 primarily interacts with cholecystokinin receptors, with a notable affinity for the CCK-A receptor subtype.

Q3: What are the expected physiological effects of JMV 180 in vivo?

A3: Based on its action as a CCK-A receptor agonist, JMV 180 is expected to influence physiological processes mediated by this receptor. These include the regulation of pancreatic enzyme secretion and gallbladder contraction. In the central nervous system, CCK-A receptors are involved in regulating satiety. Therefore, administration of JMV 180 may affect food intake.

Q4: What is a suitable vehicle for in vivo administration of JMV 180?

A4: The optimal vehicle depends on the required concentration and the peptide's solubility. A common starting point is sterile saline or phosphate-buffered saline (PBS). If solubility is an issue, a small percentage of a biocompatible co-solvent like DMSO or PEG 400 may be necessary. It is crucial to perform vehicle-only control experiments to rule out any effects of the vehicle itself.

Q5: How should I store JMV 180 to ensure its stability?

A5: Lyophilized JMV 180 should be stored at -20°C or -80°C. Once reconstituted in a solution, it is best to prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[11]

Pharmacological Data of JMV 180

The following table summarizes key pharmacological parameters of JMV 180 based on available literature.

ParameterValue/DescriptionReference
Target Receptor Cholecystokinin A (CCK-A) ReceptorN/A
Mechanism of Action Partial AgonistN/A
Downstream Signaling Stimulates Phospholipase C (PLC), Increases intracellular Ca2+N/A
Primary In Vitro Effect Stimulates amylase release from pancreatic aciniN/A

Experimental Protocols

Protocol for In Vivo Administration of JMV 180 to Assess Effects on Food Intake

This protocol provides a general framework for administering JMV 180 to rodents to evaluate its effect on satiety.

Materials:

  • JMV 180 (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO, if required for solubility)

  • Sterile syringes and needles (appropriate gauge for the chosen route of administration)

  • Animal balance

  • Metabolic cages with food and water monitoring systems

Procedure:

  • Animal Acclimation: House animals individually in metabolic cages for at least 3 days before the experiment to acclimate them to the environment.

  • JMV 180 Formulation:

    • On the day of the experiment, allow the lyophilized JMV 180 to come to room temperature.

    • Reconstitute the peptide in sterile saline to the desired stock concentration. If solubility is an issue, first dissolve the peptide in a minimal volume of DMSO and then bring it to the final volume with sterile saline. Ensure the final DMSO concentration is below 10% and consistent across all treatment groups, including the vehicle control.

    • Prepare the final dosing solutions by diluting the stock solution with sterile saline to achieve the desired dose in an appropriate injection volume (e.g., 5 ml/kg for intraperitoneal injection in mice).

  • Dosing and Administration:

    • Fast the animals for a predetermined period (e.g., 4-6 hours) before the experiment to ensure they are motivated to eat.

    • Weigh each animal immediately before dosing to calculate the precise injection volume.

    • Administer JMV 180 or the vehicle control via the chosen route (e.g., intraperitoneal injection). A typical dose range for CCK analogues is 1-10 µg/kg.[13]

  • Food Intake Measurement:

    • Immediately after injection, provide the animals with pre-weighed food.

    • Measure food consumption at regular intervals (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.

  • Data Analysis:

    • Calculate the cumulative food intake for each animal at each time point.

    • Compare the food intake between the JMV 180-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

CCK-A Receptor Signaling Pathway

CCK_A_Signaling JMV180 JMV 180 CCKAR CCK-A Receptor JMV180->CCKAR Binds to Gq Gq protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Amylase Secretion) Ca2->Downstream PKC->Downstream

Caption: CCK-A receptor signaling pathway activated by JMV 180.

Experimental Workflow for In Vivo Peptide Stability Assessment

Peptide_Stability_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cluster_results Results Formulation JMV 180 Formulation (Solubilization & Sterile Filtration) Administration Administration to Animal Model (e.g., IV, IP, SC) Formulation->Administration Sampling Blood Sampling (Multiple Time Points) Administration->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Peptide Extraction from Plasma Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Profile Pharmacokinetic Profile (Half-life, Clearance) LCMS->PK_Profile Metabolites Metabolite Identification LCMS->Metabolites

Caption: Workflow for assessing the in vivo stability of JMV 180.

References

Validation & Comparative

JMV 180: A Comparative Analysis of its Antagonist Activity at Low-Affinity Cholecystokinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JMV 180's antagonist activity at low-affinity cholecystokinin (CCK) receptors, presenting its performance alongside other relevant CCK receptor ligands. The information is supported by experimental data from peer-reviewed scientific literature to facilitate informed decisions in research and drug development.

Introduction to JMV 180 and CCK Receptors

Cholecystokinin (CCK) is a peptide hormone that plays a crucial role in various physiological processes, including digestion and satiety, by acting on its receptors, primarily CCKA (or CCK1) and CCKB (or CCK2). The CCKA receptor is known to exist in at least two affinity states: a high-affinity state that mediates stimulation of pancreatic enzyme secretion at low CCK concentrations, and a low-affinity state that is associated with the inhibition of secretion at supramaximal CCK concentrations.[1]

JMV 180 is a CCK analogue that exhibits a unique pharmacological profile. It acts as an agonist at high-affinity CCKA receptors, stimulating pancreatic amylase secretion, while functioning as a competitive antagonist at low-affinity CCKA receptors.[1] This dual activity makes JMV 180 a valuable tool for dissecting the distinct physiological roles of the different CCKA receptor affinity states.

Comparative Analysis of Ligand Activity at CCKA Receptors

The following tables summarize the quantitative data on the binding affinity and functional potency of JMV 180 and other key CCK receptor ligands.

Table 1: Binding Affinity (Kd) for High- and Low-Affinity CCKA Receptors in Rat Pancreatic Acini
CompoundHigh-Affinity KdLow-Affinity KdReference
CCK-869 pM10 nM[1]
JMV 1802.2 nM19 nM[1]
Table 2: Functional Antagonist Activity at CCKA Receptors
CompoundParameterValueExperimental SystemReference
JMV 180pA27.5 (vs. CCK-8 induced amylase inhibition)Rabbit Pancreatic Acini[2]
JMV 180IC5050 nM (vs. CCK-8-S-induced 45Ca2+ efflux)Human IMR-32 Neuroblastoma Cells[3]
L-364,718 (Devazepide)IC5081 pMRat Pancreatic CCK Receptors[4][5]
L-364,718 (Devazepide)IC5045 pMBovine Gallbladder CCK Receptors[4][5]
JMV-179ActivityPure Antagonist (qualitative)Rat Pancreatic Acinar Cells[6]

Experimental Protocols

Radioligand Binding Assay for CCK Receptors

This protocol is a synthesized methodology based on common practices for determining the binding affinity of ligands to CCK receptors on pancreatic acini.

Objective: To determine the dissociation constant (Kd) of JMV 180 and other ligands for high- and low-affinity CCK receptors.

Materials:

  • Dispersed pancreatic acini from rat

  • 125I-labeled CCK-8 (radioligand)

  • Unlabeled CCK-8, JMV 180, and other competing ligands

  • Binding buffer (e.g., HEPES-Ringer buffer, pH 7.4, containing 0.5% BSA)

  • Washing buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Gamma counter

Procedure:

  • Preparation of Acini: Isolate pancreatic acini from rats by collagenase digestion.

  • Incubation: In siliconized glass tubes, incubate a fixed concentration of dispersed acini with a constant, low concentration of 125I-CCK-8 (e.g., 25 pM) and increasing concentrations of the unlabeled competing ligand (e.g., JMV 180 or CCK-8) in a final volume of 0.5 mL of binding buffer.

  • Equilibration: Incubate for 60 minutes at 37°C to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum.

  • Washing: Wash the filters three times with 4 mL of ice-cold washing buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled CCK-8 (e.g., 1 µM). Subtract non-specific binding from total binding to obtain specific binding. Analyze the competition binding data using a non-linear regression analysis program (e.g., Prism) to calculate the IC50 values. The Kd values for high- and low-affinity sites can be derived by fitting the data to a two-site binding model.[1]

Amylase Release Assay

This protocol outlines the procedure for measuring agonist- and antagonist-induced amylase secretion from pancreatic acini.

Objective: To assess the functional agonist and antagonist activity of JMV 180 at CCKA receptors.

Materials:

  • Dispersed pancreatic acini from rat or rabbit

  • Incubation buffer (e.g., HEPES-Ringer buffer, pH 7.4, containing 0.5% BSA and 0.01% soybean trypsin inhibitor)

  • CCK-8, JMV 180, and other test compounds

  • Amylase substrate solution (e.g., Phadebas tablets or a solution containing a chromogenic substrate)

  • Spectrophotometer

Procedure:

  • Preparation of Acini: Prepare dispersed pancreatic acini as described above.

  • Incubation:

    • Agonist activity: Incubate acini with increasing concentrations of the test compound (e.g., JMV 180 or CCK-8) for 30 minutes at 37°C.

    • Antagonist activity: Pre-incubate acini with the antagonist (e.g., JMV 180) for 15 minutes, followed by the addition of a supramaximal concentration of CCK-8 (e.g., 10 nM) for another 30 minutes.

  • Sample Collection: Centrifuge the tubes to pellet the acini. Collect the supernatant, which contains the secreted amylase.

  • Amylase Measurement: Determine the amylase activity in the supernatant using a suitable assay. For example, incubate the supernatant with an amylase substrate and measure the change in absorbance at the appropriate wavelength.

  • Data Analysis: Express amylase release as a percentage of the total amylase content in the acini. For antagonist activity, plot the CCK-8 dose-response curve in the presence and absence of the antagonist to determine the pA2 value.[2]

Signaling Pathways and Visualization

Activation of CCKA receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades. The high-affinity state is coupled to the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway ultimately leads to the stimulation of pancreatic enzyme secretion. The signaling pathway associated with the low-affinity state is less well-defined but is linked to the inhibition of secretion at high agonist concentrations.

CCKA Receptor Signaling Pathway

CCKA_Signaling cluster_high_affinity High-Affinity State Signaling (Stimulation) cluster_low_affinity Low-Affinity State Signaling (Inhibition) CCK_low CCK-8 (low conc.) / JMV 180 CCKAR_H High-Affinity CCKA Receptor CCK_low->CCKAR_H Gq Gq/11 CCKAR_H->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Amylase_Stim Amylase Secretion (Stimulation) Ca_release->Amylase_Stim PKC->Amylase_Stim CCK_high CCK-8 (high conc.) CCKAR_L Low-Affinity CCKA Receptor CCK_high->CCKAR_L Inhibition Amylase Secretion (Inhibition) CCKAR_L->Inhibition JMV_antagonist JMV 180 (Antagonist) JMV_antagonist->CCKAR_L

Caption: CCKA receptor signaling pathways for high- and low-affinity states.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start: Isolate Pancreatic Acini incubate Incubate Acini with 125I-CCK-8 and Competitor (e.g., JMV 180) start->incubate equilibrate Allow to Reach Equilibrium (e.g., 60 min at 37°C) incubate->equilibrate filter Rapidly Filter to Separate Bound and Free Ligand equilibrate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity with a Gamma Counter wash->count analyze Analyze Data: Determine Specific Binding and Calculate Kd count->analyze end End: Binding Affinity Determined analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

JMV 180 is a unique pharmacological tool that distinguishes between the high- and low-affinity states of the CCKA receptor. Its agonist activity at high-affinity receptors and antagonist activity at low-affinity receptors have been validated through binding and functional assays. This dual functionality allows for the specific investigation of the physiological roles mediated by each receptor state. In comparison to broad-spectrum antagonists like L-364,718, JMV 180 offers a more nuanced approach to studying CCK signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the complex pharmacology of the CCK system.

References

JMV 180 in the Landscape of CCK Analogs: A Comparative Receptor Binding Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JMV 180 and other key cholecystokinin (CCK) analogs in receptor binding assays. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, exerting its effects through two G protein-coupled receptors: CCK1 and CCK2.[1] The development of synthetic analogs with varying affinities and activities at these receptors has been instrumental in elucidating the physiological roles of CCK and exploring their therapeutic potential. JMV 180 is a notable CCK analog that exhibits unique properties, acting as an agonist at high-affinity CCK1 receptors and an antagonist at low-affinity CCK1 receptors.[2] This dual activity profile distinguishes it from other analogs and makes it a valuable tool in CCK receptor research.

Comparative Receptor Binding Affinities

The binding affinities of JMV 180 and other selected CCK analogs for CCK1 and CCK2 receptors are summarized in the tables below. These values, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are derived from competitive radioligand binding assays. A lower value indicates a higher binding affinity.

CompoundReceptorSpeciesKd (nM)Reference
JMV 180High-affinity CCKRat2.2[2]
JMV 180Low-affinity CCKRat19[2]

Table 1: Binding Affinities of JMV 180 for High and Low-Affinity CCK Receptors.

CompoundReceptorSpeciesIC50 / Ki (nM)Reference
Agonists
CCK-8CCK1Human1.32 (IC50)[3]
CCK-8CCK2Human2.9 (Ki)[4]
GastrinCCK1Human>1000[5]
GastrinCCK2Human~1[5]
Antagonists
DevazepideCCK1Rat (pancreatic)0.081 (IC50)[6]
DevazepideCCK1Bovine (gallbladder)0.045 (IC50)[6]
DevazepideCCK2Guinea Pig (brain)245 (IC50)[6]
L-365,260CCK1280 (IC50)[7]
L-365,260CCK22 (IC50)[7]
L-365,260CCK2 (gastrin)Guinea Pig1.9 (Ki)[8]
L-365,260CCK2 (brain)Guinea Pig2.0 (Ki)[8]

Table 2: Comparative Binding Affinities of Various CCK Analogs.

CCK Receptor Signaling Pathways

CCK receptors are G protein-coupled receptors that, upon activation, primarily couple to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9] These pathways ultimately lead to various physiological responses.

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_Analog CCK Analog (e.g., CCK-8, JMV 180) CCKR CCK Receptor (CCK1 or CCK2) CCK_Analog->CCKR Binds to G_Protein Gq Protein CCKR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Physiological Response Ca_Release->Cellular_Response PKC->Cellular_Response

CCK Receptor Signaling Cascade

Experimental Protocols: Receptor Binding Assay

The determination of binding affinities for CCK analogs is typically achieved through competitive radioligand binding assays. The following is a generalized protocol.

1. Membrane Preparation:

  • Tissues or cells expressing the target CCK receptor (e.g., pancreas, gallbladder, or transfected cell lines like HEK293) are homogenized in a suitable buffer (e.g., Tris-HCl) with protease inhibitors.[10][11]

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in an assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled CCK ligand (e.g., [125I]CCK-8 or [3H]devazepide), and varying concentrations of the unlabeled competitor compound (e.g., JMV 180 or other CCK analogs).[12][13]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[13]

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[12]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value of the competitor, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [¹²⁵I]CCK-8) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., JMV 180) Competitor->Incubation Filtration 3. Filtration (Separation of bound and free ligand) Incubation->Filtration Quantification 4. Quantification (Scintillation Counting) Filtration->Quantification Data_Analysis 5. Data Analysis (IC₅₀ and Kᵢ determination) Quantification->Data_Analysis

Receptor Binding Assay Workflow

References

A Comparative Analysis of the Antagonist Properties of JMV 180 and JMV 179 at the Cholecystokinin-A (CCKA) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antagonist properties of two widely used cholecystokinin (CCK) receptor ligands, JMV 180 and JMV 179. While structurally related, these compounds exhibit distinct pharmacological profiles at the cholecystokinin-A (CCKA) receptor, a key target in gastrointestinal and central nervous system functions. This document synthesizes available experimental data to objectively compare their performance, offering insights for researchers in pharmacology and drug development.

Introduction to JMV 180 and JMV 179

JMV 180 and JMV 179 are synthetic analogs of the C-terminal octapeptide of cholecystokinin (CCK-8). Their utility in research stems from their differential activities at the CCKA receptor. JMV 180 is characterized as a partial agonist , capable of eliciting a submaximal response compared to the full agonist CCK-8. However, it also acts as an antagonist in the presence of a full agonist, particularly at low-affinity CCKA receptor states. In contrast, JMV 179, an analog of JMV 180, is described as a pure antagonist of the CCKA receptor, effectively blocking the receptor's activation by agonists like CCK-8 and JMV 180.[1]

Quantitative Comparison of Antagonist Properties

Table 1: Antagonist Potency of JMV 180 at the CCKA Receptor

ParameterValueSpecies/Cell LineAssayNotes
pA2 7.5Rabbit Pancreatic AciniAmylase Secretion AssayAntagonism of CCK-8-induced amylase secretion.[2]
pA2 7.9Rabbit Gallbladder Smooth MuscleMuscle Contraction AssayAntagonism of CCK-8-induced muscle contraction.[2]
IC50 1.7 nMHuman Neuroblastoma (IMR-32)Radioligand Binding AssayInhibition of [125I]CCK-8-S binding.[3]
IC50 50 nMHuman Neuroblastoma (IMR-32)Calcium Efflux AssayInhibition of CCK-8-S-induced 45Ca2+ efflux.[3]

Table 2: Antagonist Properties of JMV 179 at the CCKA Receptor

ParameterValueSpecies/Cell LineAssayNotes
Antagonist Activity Characterized as a "pure antagonist"Rat Pancreatic AciniCalcium Oscillation & Amylase Secretion AssaysQualitatively shown to inhibit Ca2+ oscillations and amylase secretion induced by both CCK-8 and JMV 180.[1]
IC50/Ki/pA2 Not explicitly reported in the reviewed literature--Further studies are needed to quantify the antagonist potency of JMV 179 for direct comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to characterize the antagonist properties of JMV 180 and JMV 179.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Cell/Membrane Preparation: Membranes are prepared from cells or tissues expressing the CCKA receptor. This typically involves homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.

  • Assay Components:

    • Radioligand: Typically [125I]CCK-8 is used at a fixed concentration.

    • Competitor: Increasing concentrations of the unlabeled test compound (JMV 180 or JMV 179).

    • Non-specific binding control: A high concentration of a non-labeled agonist (e.g., 1 µM CCK-8) is used to determine the amount of non-specific binding of the radioligand.

  • Incubation: The membrane preparation, radioligand, and competitor are incubated together in a multi-well plate to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an agonist.

  • Cell Preparation: Pancreatic acini or other cells expressing the CCKA receptor are isolated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: The cells are first incubated with the antagonist (JMV 180 or JMV 179) at various concentrations. Subsequently, a fixed concentration of an agonist (e.g., CCK-8) is added to stimulate an increase in [Ca2+]i.

  • Detection: Changes in fluorescence, corresponding to changes in [Ca2+]i, are monitored over time using a fluorometer or a fluorescence microscope.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced calcium signal. An IC50 value can be determined from the concentration-response curve of the antagonist.

Amylase Secretion Assay

This is a functional assay specific to pancreatic acinar cells that measures the ability of a compound to inhibit agonist-induced enzyme secretion.

  • Acinar Cell Preparation: Pancreatic acini are isolated from rodent pancreas by collagenase digestion.

  • Incubation: The isolated acini are pre-incubated with various concentrations of the antagonist (JMV 180 or JMV 179) before being stimulated with a specific concentration of CCK-8.

  • Sample Collection: After a defined incubation period, the acini are centrifuged, and the supernatant containing the secreted amylase is collected.

  • Amylase Activity Measurement: The amylase activity in the supernatant is determined using a colorimetric assay, often with a commercially available kit. The total amylase content is also measured from a lysate of the acini.

  • Data Analysis: The amount of amylase secreted is expressed as a percentage of the total cellular amylase. The inhibitory effect of the antagonist is determined by the reduction in CCK-8-stimulated amylase release, and an IC50 or pA2 value can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CCKA receptor signaling pathway and a typical experimental workflow for characterizing an antagonist.

CCKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCKA_R CCKA Receptor Gq Gq Protein CCKA_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Physiological_Response Physiological Response (e.g., Amylase Secretion, Muscle Contraction) Ca_ER->Physiological_Response Triggers PKC->Physiological_Response Leads to CCK8 CCK-8 (Agonist) CCK8->CCKA_R Binds & Activates JMV179 JMV 179 (Antagonist) JMV179->CCKA_R Binds & Blocks

CCKA Receptor Signaling Pathway

Antagonist_Characterization_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency Binding_Assay Competitive Radioligand Binding Assay Ki_IC50 Determine Ki / IC50 Binding_Assay->Ki_IC50 Comparison Comparative Analysis of JMV 180 vs. JMV 179 Ki_IC50->Comparison Functional_Assay Functional Assay (e.g., Calcium Mobilization, Amylase Secretion) pA2_IC50 Determine pA2 / IC50 Functional_Assay->pA2_IC50 pA2_IC50->Comparison Start Start: Antagonist Characterization Start->Binding_Assay Start->Functional_Assay

Experimental Workflow for Antagonist Characterization

Conclusion

JMV 180 and JMV 179 are valuable pharmacological tools for probing the function of the CCKA receptor. JMV 180 exhibits a dual character as a partial agonist and an antagonist, with its antagonist properties being context-dependent. In contrast, JMV 179 is a pure antagonist, capable of inhibiting the effects of both full and partial agonists at the CCKA receptor.

While quantitative data for the antagonist potency of JMV 180 is available from multiple studies, there is a notable lack of such data for JMV 179 in the reviewed literature, precluding a direct quantitative comparison. Researchers should be mindful of these differences when selecting a compound for their studies. For experiments requiring a complete blockade of the CCKA receptor without any residual agonistic activity, JMV 179 appears to be the more suitable choice. However, if the goal is to investigate the effects of partial agonism or to antagonize a full agonist under specific conditions, JMV 180 remains a relevant tool. Future studies directly comparing the antagonist potencies of JMV 179 and JMV 180 under identical experimental conditions would be highly beneficial to the research community.

References

Safety Operating Guide

Essential Guide to the Safe Handling and Disposal of HGH Fragment 176-191

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the operational and disposal procedures for the synthetic peptide, Human Growth Hormone (HGH) Fragment 176-191. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring regulatory compliance.

Operational Safety and Handling

When working with HGH Fragment 176-191, which is typically supplied as a lyophilized powder, standard laboratory safety protocols for handling synthetic peptides should be strictly followed.[1] The toxicological properties of this specific fragment have not been fully investigated, and therefore, it should be handled as a potentially hazardous substance.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear suitable protective gloves.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: Avoid breathing dust or vapor.[1] Use in a well-ventilated area. For procedures that may generate aerosols, a fume hood is recommended.

General Handling Precautions:

  • Avoid contact with skin and eyes.[3]

  • Do not ingest.[1]

  • Wash hands thoroughly after handling.

  • Allow the vial to warm to room temperature before opening to prevent moisture contamination, which can decrease the long-term stability of the peptide.[1]

Proper Disposal Procedures for HGH Fragment 176-191

The disposal of HGH Fragment 176-191 and associated waste must comply with all applicable national, regional, and local regulations.[3] As a synthetic peptide, it falls under the category of chemical waste and may also be considered biological waste if used in cell-based assays or with animal models.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Solid Waste: Unused or expired lyophilized powder, contaminated vials, and PPE (gloves, etc.) should be collected in a designated, clearly labeled, and sealed container for chemical waste.

    • Liquid Waste: Solutions containing HGH Fragment 176-191, including unused experimental solutions and rinsing from contaminated glassware, should be collected in a separate, leak-proof container for liquid chemical waste. Do not dispose of peptide solutions down the drain.[1]

    • Sharps Waste: Needles and syringes used for reconstitution or administration must be disposed of in a designated sharps container.

    • Biohazardous Waste: If the peptide is used in cell culture or with animal models, all contaminated materials (e.g., pipette tips, culture plates, animal bedding) must be treated as biohazardous waste and disposed of according to institutional guidelines, which typically involves autoclaving before final disposal.[4]

  • Decontamination:

    • Spills should be absorbed with an inert material like sand or vermiculite.[2] The contaminated absorbent material should then be placed in a sealed container for disposal.

    • The spill area should be thoroughly cleaned and decontaminated. The choice of decontaminating agent will depend on the solvents used and institutional protocols.

  • Final Disposal:

    • All waste containers must be clearly labeled with the contents (e.g., "Waste HGH Fragment 176-191").

    • Arrange for the collection and disposal of the chemical and biohazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Quantitative Data Summary

The following tables summarize key quantitative data for HGH Fragment 176-191.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₇₈H₁₂₅N₂₃O₂₃S₂[5]
Molecular Weight 1815.1 g/mol [5]
Appearance Lyophilized white/off-white powder[6]
Solubility Soluble in water[2]

Table 2: Experimental Dosing Information (from research protocols)

ApplicationDosage RangeAdministration
Fat Loss Research (general) 250-500 µg per day[7]Subcutaneous injection[7]
Experimental Stacking Protocol 500 µg per day (in combination with other peptides)[7]Not specified

Note: The dosages provided are for research purposes only and are not a recommendation for human use.

Experimental Protocols and Signaling Pathways

General Experimental Workflow for In Vitro Peptide Studies

The following diagram illustrates a typical workflow for studying the effects of a synthetic peptide like HGH Fragment 176-191 on a cell line in vitro. This process is fundamental in drug discovery and development to understand the cellular and molecular mechanisms of a compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis peptide_prep Peptide Reconstitution (e.g., in sterile water) treatment Peptide Treatment (various concentrations) peptide_prep->treatment cell_culture Cell Culture Maintenance (e.g., adipocytes) plate_cells Cell Seeding in multi-well plates cell_culture->plate_cells plate_cells->treatment incubation Incubation (specific time period) treatment->incubation cell_lysis Cell Lysis & Protein Extraction incubation->cell_lysis assay Downstream Assays (e.g., Western Blot, ELISA) cell_lysis->assay data_analysis Data Analysis assay->data_analysis

Caption: A typical in vitro experimental workflow for peptide analysis.

Signaling Pathway: HGH Fragment 176-191 and Lipolysis

HGH Fragment 176-191 is believed to exert its primary metabolic effect by stimulating lipolysis, the breakdown of stored fats (triglycerides) in adipose tissue.[7][8] This is thought to occur through the activation of β3-adrenergic receptors (β3-AR), which initiates a downstream signaling cascade.[7][9]

The diagram below outlines the proposed signaling pathway for HGH Fragment 176-191-induced lipolysis.

lipolysis_pathway cluster_cell Adipocyte (Fat Cell) hgh_frag HGH Fragment 176-191 beta_ar β3-Adrenergic Receptor hgh_frag->beta_ar Binds to ac Adenylyl Cyclase beta_ar->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Activates (phosphorylates) triglycerides Triglycerides (Stored Fat) hsl->triglycerides Acts on products Glycerol + Free Fatty Acids triglycerides->products Hydrolyzes into mobilization Fatty Acid Mobilization for Energy products->mobilization

Caption: Proposed signaling pathway for HGH Fragment 176-191-induced lipolysis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.